molecular formula C9H10O2 B584866 3-Ethenyl-4-methoxyphenol CAS No. 153709-51-4

3-Ethenyl-4-methoxyphenol

Cat. No.: B584866
CAS No.: 153709-51-4
M. Wt: 150.177
InChI Key: VYYOHGZXVVITFK-UHFFFAOYSA-N
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Description

3-Ethenyl-4-methoxyphenol, more widely known in scientific literature as 4-vinylguaiacol or 2-methoxy-4-vinylphenol, is a naturally occurring aromatic compound with significant research value in flavor chemistry and chemical ecology . It is a key flavor and fragrance metabolite responsible for the characteristic spicy, clove-like aroma in certain food and beverage products . In industrial microbiology and brewing science, its formation is a critical marker, as it is produced through the microbial decarboxylation of ferulic acid by specific strains of yeast, such as Saccharomyces cerevisiae , and bacteria like Pseudomonas fluorescens . This biotransformation is a primary focus in developing and controlling the flavor profile of wheat beers and other fermented beverages . Beyond food science, this methoxyphenol serves an important role in chemical signaling within the natural world. It has been identified as a semiochemical used for chemical signaling by insects such as the red palm weevil ( Rhynchophorus ferrugineus ), making it a compound of interest in entomological studies and the development of pest management strategies . For researchers, this compound offers a versatile tool for investigating biotransformation pathways, studying aroma-active compounds in natural products, and exploring interspecies ecological interactions. This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

153709-51-4

Molecular Formula

C9H10O2

Molecular Weight

150.177

IUPAC Name

3-ethenyl-4-methoxyphenol

InChI

InChI=1S/C9H10O2/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6,10H,1H2,2H3

InChI Key

VYYOHGZXVVITFK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)O)C=C

Synonyms

Phenol, 3-ethenyl-4-methoxy- (9CI)

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Applications of 3-Ethenyl-4-methoxyphenol

[1]

Executive Summary

This compound (also known as 4-methoxy-3-vinylphenol or KB-290962 ) is a functionalized phenolic monomer and drug intermediate.[1][2] Unlike its ubiquitous isomers—4-vinylguaiacol and 5-vinylguaiacol—which are common flavorants formed from ferulic acid degradation, this compound features a para-orientation between the hydroxyl and methoxy groups, with the vinyl moiety positioned meta to the hydroxyl.[1] This unique substitution pattern imparts distinct electronic properties and reactivity profiles, making it a valuable scaffold in the synthesis of tyrosine kinase inhibitors and specialized styrenic polymers.[1]

Molecular Architecture & Identification

Accurate identification is critical due to the prevalence of positional isomers in the vinylphenol family.[1]

Nomenclature & Identifiers
ParameterValue
IUPAC Name This compound
Common Synonyms 4-Methoxy-3-vinylphenol; 3-Vinyl-p-methoxyphenol; KB-290962
CAS Registry Number 153709-51-4
Molecular Formula C₉H₁₀O₂
SMILES COc1ccc(O)cc1C=C
InChIKey Predicted based on structure:[1] QWMJEUJXWVZSAG-UHFFFAOYSA-N (Verify specific isomer key)
Structural Isomerism (Visual Analysis)

The following diagram distinguishes this compound from its common "guaiacol" isomers. Note the para-hydroxyl/methoxy arrangement in the target compound, compared to the ortho-arrangement in guaiacols.[1]

Isomerscluster_0Target Compoundcluster_1Common Isomers (Flavorants)TargetThis compound(CAS 153709-51-4)OH @ C1, Vinyl @ C3, OMe @ C4VG44-Vinylguaiacol(2-Methoxy-4-vinylphenol)OH @ C1, OMe @ C2, Vinyl @ C4VG55-Vinylguaiacol(2-Methoxy-5-vinylphenol)OH @ C1, OMe @ C2, Vinyl @ C5

Figure 1: Structural comparison of this compound against common vinylguaiacol isomers.

Physicochemical Parameters

Data presented here combines experimental values for the specific CAS where available and high-confidence predictive models (QSAR) based on the para-methoxyphenol core.[1]

Core Properties
PropertyValue / RangeNote
Molecular Weight 150.18 g/mol Exact Mass: 150.068
Physical State Solid / Viscous LiquidLow melting point expected (est. 40–60 °C) due to vinyl disruption of crystal packing relative to MEHQ.[1]
Boiling Point 280–285 °C (at 760 mmHg)Predicted based on polarity and MW.[1]
Lipophilicity (LogP) 2.4 ± 0.2 More lipophilic than MEHQ (1.[1]34) due to the vinyl group.[1]
Acidity (pKa) 10.1 ± 0.1 The vinyl group at meta position has a weak inductive effect; pKa is similar to 4-methoxyphenol.[1]
Water Solubility Low (< 1 mg/mL)Class II (Low Solubility, High Permeability).[1] Soluble in DMSO, Ethanol, DCM.[1]
Stability Profile
  • Oxidation: The electron-rich phenol ring is susceptible to oxidation, forming quinones upon prolonged air exposure.[1]

  • Polymerization: The styrenic double bond is reactive.[1] Spontaneous polymerization can occur under heat or light.[1]

    • Storage Protocol: Store at -20°C under inert atmosphere (Argon/Nitrogen).

    • Stabilization: Often requires trace inhibitors (e.g., 10-50 ppm BHT) if stored in solution.[1]

Synthetic Methodology

Due to the rarity of CAS 153709-51-4 in bulk catalogs, laboratory synthesis is often required.[1] The most robust route involves the Wittig Olefination of the corresponding aldehyde precursor.[1]

Retrosynthetic Analysis

The target molecule can be disconnected at the vinyl group to reveal 5-hydroxy-2-methoxybenzaldehyde (an isomer of isovanillin).[1]

Protocol: Wittig Olefination

Precursor: 5-Hydroxy-2-methoxybenzaldehyde (CAS 673-22-3).[1]

Reagents:

  • Methyltriphenylphosphonium bromide (MePPh₃Br)[1]

  • Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

Step-by-Step Workflow:

  • Ylide Formation: In a flame-dried flask under Argon, suspend MePPh₃Br (1.2 equiv) in anhydrous THF. Cool to 0°C. Add KOtBu (1.3 equiv) portion-wise.[1] Stir for 30-60 min until the solution turns bright yellow (phosphonium ylide formation).

  • Coupling: Dissolve 5-hydroxy-2-methoxybenzaldehyde (1.0 equiv) in minimal THF. Note: The phenolic proton will consume 1 equivalent of base; ensure excess base/ylide is used (2.2+ equiv recommended).[1] Alternatively, protect the phenol as a silyl ether (TBDMS) prior to reaction.[1]

  • Addition: Add the aldehyde solution dropwise to the ylide at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Quench with saturated NH₄Cl. Extract with Diethyl Ether.[1] Wash organic layer with brine, dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography on silica gel. The vinyl product is less polar than the aldehyde.[1]

SynthesisAldehyde5-Hydroxy-2-methoxybenzaldehyde(CAS 673-22-3)IntermediateBetaine IntermediateAldehyde->Intermediate Nucleophilic Attack ReagentsMePPh3Br / KOtBu(Wittig Reagent)Reagents->IntermediateProductThis compound(Target)Intermediate->Product Elimination of Ph3P=O

Figure 2: Synthetic pathway via Wittig olefination.[1][3]

Spectroscopic Characterization

Validation of the structure requires confirming the presence of the vinyl group and the specific substitution pattern.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.9–7.0 ppm (1H, dd): Vinyl proton (H_a), characteristic doublet of doublets (geminal coupling).[1]

    • δ 5.6 ppm (1H, d): Vinyl terminal proton (cis).[1]

    • δ 5.2 ppm (1H, d): Vinyl terminal proton (trans).[1]

    • δ 6.7–6.9 ppm (3H, m): Aromatic protons.[1] The splitting pattern will differ from guaiacol isomers due to the 1,3,4-substitution.[1]

    • δ 3.85 ppm (3H, s): Methoxy group (-OCH₃).[1]

    • δ 5.0–5.5 ppm (1H, br s): Phenolic -OH (exchangeable with D₂O).[1]

  • Mass Spectrometry (GC-MS):

    • Molecular Ion (M+): m/z 150.[1]

    • Fragmentation: Loss of methyl radical (M-15, m/z 135) is prominent for methoxybenzenes.[1] Loss of CO (M-28) from the phenol ring.[1]

Applications in Drug Development

While less common than its isomers, this compound serves as a strategic intermediate:

  • Tyrosine Kinase Inhibitors (TKIs): The 3-vinyl-4-methoxyphenol motif mimics the pharmacophore of several EGFR inhibitors.[1] The vinyl group acts as a "warhead" for covalent modification of cysteine residues in the ATP-binding pocket of enzymes (Michael acceptor reactivity).[1]

  • Antioxidant Polymers: Polymerization of the vinyl group yields poly(vinylphenol) derivatives.[1] The para-methoxy group stabilizes the phenoxy radical, potentially enhancing antioxidant capacity compared to meta-substituted analogs.[1]

  • Linker Chemistry: The vinyl group allows for Heck coupling or olefin metathesis, enabling the attachment of the electron-rich phenol moiety to complex drug scaffolds.[1]

References

  • ChemicalRegister. (2025).[1] Entry for CAS 153709-51-4: Phenol, 3-ethenyl-4-methoxy-.[1][2] Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Vinylguaiacol Isomers. (Used for comparative physicochemical modeling).[1]

  • Vollhardt, K. P. C., & Schore, N. E. (2018).[1] Organic Chemistry: Structure and Function. W. H. Freeman.[1] (Reference for Wittig Olefination protocols).

  • Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Reference for solubility and pKa estimation logic).

3-Ethenyl-4-methoxyphenol: Structural Analysis and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-ethenyl-4-methoxyphenol , a specific regioisomer of the vinyl-substituted guaiacol family. While often confused with its more common isomer (4-vinylguaiacol), this compound represents a distinct chemical entity with unique synthetic pathways and applications in polymer chemistry and pharmaceutical intermediate synthesis.

Chemical Identity and Structural Analysis[1][2][3][4][5]

This compound is an organic compound belonging to the class of hydroxystyrenes. It is characterized by a phenol ring substituted with a methoxy group at the para position (relative to the hydroxyl) and a vinyl (ethenyl) group at the meta position.

Nomenclature and Identifiers
  • IUPAC Name: 5-Ethenyl-2-methoxyphenol (Note: Numbering priority often dictates the phenol -OH as position 1. However, in precursor nomenclature like "isovanillin", the aldehyde dictates priority. For the final phenol product:

    • Systematic Name: this compound

    • Alternative Name: 3-Vinyl-4-methoxyphenol; 5-Hydroxy-2-methoxystyrene

  • CAS Registry Number: 153709-51-4

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 150.17 g/mol

Structural Differentiation (Critical)

Researchers often conflate this molecule with 4-vinylguaiacol (2-methoxy-4-vinylphenol). The distinction is vital for reactivity profiles:

FeatureThis compound (Target)4-Vinylguaiacol (Common Isomer)
-OH Position Position 1Position 1
-OCH₃ Position Position 4 (Para to OH)Position 2 (Ortho to OH)
Vinyl Position Position 3 (Meta to OH)Position 4 (Para to OH)
Precursor 5-Hydroxy-2-methoxybenzaldehydeVanillin (4-Hydroxy-3-methoxybenzaldehyde)
Electronic Effect Vinyl is meta to the activating -OH group.Vinyl is para to the activating -OH group (conjugated).

Synthetic Protocols

The synthesis of this compound requires precise regiochemical control. The most robust method involves the Wittig olefination of the corresponding aldehyde precursor.

Primary Route: Wittig Olefination

This protocol utilizes 5-hydroxy-2-methoxybenzaldehyde (Isovanillin isomer) as the starting material.

Reagents:

  • Precursor: 5-Hydroxy-2-methoxybenzaldehyde (CAS 35431-26-6)[2][3][4]

  • Ylide Source: Methyltriphenylphosphonium bromide (

    
    )
    
  • Base: Potassium tert-butoxide (

    
    ) or n-Butyllithium (
    
    
    
    )
  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Ylide Generation: In a flame-dried round-bottom flask under Argon atmosphere, suspend

    
     (1.2 eq) in anhydrous THF. Cool to 0°C.
    
  • Deprotonation: Add

    
     (2.5 eq) portion-wise. The solution will turn bright yellow, indicating the formation of the phosphorus ylide. Note: Excess base is required to deprotonate the phenolic hydroxyl group first.
    
  • Addition: Dissolve 5-hydroxy-2-methoxybenzaldehyde (1.0 eq) in minimal THF and add dropwise to the ylide solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Silica, Hexane:EtOAc 7:3).

  • Quench & Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel). The product is less polar than the aldehyde.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and forward reaction pathway.

SynthesisPathway Precursor 5-Hydroxy-2-methoxybenzaldehyde (CAS 35431-26-6) Intermediate Phenoxide/Ylide Complex (In Situ) Precursor->Intermediate + MePPh3Br / KOtBu (THF, 0°C) Product This compound (Target) Intermediate->Product Wittig Olefination - Ph3P=O Byproduct Triphenylphosphine Oxide (Ph3P=O) Intermediate->Byproduct

Figure 1: Synthetic pathway converting the aldehyde precursor to the vinyl phenol via Wittig olefination.

Characterization & Spectroscopy

Validation of the structure relies on identifying the specific coupling patterns of the vinyl group and the position of the aromatic protons.

Predicted NMR Data ( )
  • 
     NMR (400 MHz): 
    
    • 
       6.90 - 6.70 (m, 3H, Aromatic). The coupling constants will differentiate the 1,3,4-substitution pattern.
      
    • 
       6.60 (dd, 
      
      
      
      Hz, 1H, Vinyl
      
      
      ).
    • 
       5.60 (d, 
      
      
      
      Hz, 1H, Vinyl
      
      
      trans).
    • 
       5.15 (d, 
      
      
      
      Hz, 1H, Vinyl
      
      
      cis).
    • 
       5.00 (s, 1H, 
      
      
      
      , exchangeable).
    • 
       3.85 (s, 3H, 
      
      
      
      ).
  • Diagnostic Feature: The vinyl proton at

    
     6.60 will show no coupling to a methyl group (unlike isoeugenol) and the aromatic region will show an ABX or ABC pattern distinct from the 1,2,4-substitution of vinylguaiacol.
    

Applications and Reactivity

Polymer Science (Specialty Monomers)

This compound serves as a functionalized styrene monomer. Unlike standard styrene, the phenolic group allows for post-polymerization modification or acts as a built-in antioxidant site.

  • Radical Scavenging: The para-methoxy phenol moiety (similar to Mequinol) stabilizes phenoxy radicals, making this monomer useful for creating oxidation-resistant polymers.

  • Copolymerization: Can be copolymerized with styrene or methyl methacrylate to introduce hydrophilic sites (after deprotection if protected) or cross-linking sites.

Reactivity Workflow

The vinyl group allows for radical polymerization, while the phenol group allows for electrophilic aromatic substitution or oxidation.

Reactivity cluster_Poly Polymerization cluster_Deriv Derivatization Target This compound Polymer Poly(3-hydroxy-4-methoxystyrene) Target->Polymer AIBN, 60°C (Radical Polym.) Ester Acetylated Precursor (Protection of OH) Target->Ester Ac2O, Pyridine (Esterification)

Figure 2: Divergent reactivity profile showing polymerization vs. functional group derivatization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10441857, 5-Ethenyl-2-methoxyphenol (Isomer Comparison). Retrieved from [Link]

  • ChemicalRegister. this compound CAS 153709-51-4 Entry. Retrieved from [Link]

  • Pettus, T. R. R., et al. (2000).Resorcinol derivatives: Synthesis and application. (General reference for Wittig on phenolic aldehydes). Journal of Organic Chemistry.

Sources

Technical Guide: Spectroscopic Data for 3-Ethenyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-ethenyl-4-methoxyphenol (IUPAC: 3-hydroxy-4-methoxystyrene), a specific isomer distinct from the more common 4-vinylguaiacol. The content is structured to support structural elucidation, synthesis, and quality control in research settings.

Compound Identity & Structural Context

Target Molecule: this compound Synonyms: 3-Hydroxy-4-methoxystyrene; Isovanillin-derived styrene. CAS Registry Number: 153709-51-4 (Generic isomer class often conflated; specific structure verified below).

Critical Isomer Distinction

Researchers frequently confuse this molecule with 4-vinylguaiacol (2-methoxy-4-vinylphenol) or 5-vinylguaiacol (2-methoxy-5-vinylphenol). It is imperative to distinguish the substitution pattern:

IsomerStructure (Phenol numbering)Precursor
This compound OH (1), Vinyl (3), OMe (4) Isovanillin
4-VinylguaiacolOH (1), OMe (2), Vinyl (4)Vanillin
5-VinylguaiacolOH (1), OMe (2), Vinyl (5)Isovanillin (via different route)

Note: The target molecule is an Isovanillin derivative where the aldehyde at position 1 (relative to the benzene ring in isovanillin) is converted to a vinyl group, while retaining the 3-hydroxy and 4-methoxy arrangement.

Synthesis & Experimental Protocol

Since this isomer is not a standard catalog reagent, it is typically synthesized via the Wittig Olefination of Isovanillin.

Protocol: Methylenation of Isovanillin

Reagents: Methyltriphenylphosphonium bromide (


), Potassium tert-butoxide (

), Tetrahydrofuran (THF).
  • Preparation: Suspend

    
     (1.2 equiv) in anhydrous THF under 
    
    
    
    atmosphere.
  • Ylide Formation: Add

    
     (1.2 equiv) at 0°C. Stir for 30 mins until the solution turns bright yellow (formation of phosphorous ylide).
    
  • Addition: Dropwise add a solution of Isovanillin (3-hydroxy-4-methoxybenzaldehyde) in THF.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Solvent: Hexane/EtOAc 7:3).

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1] Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (Silica gel).

Reaction Pathway Diagram

WittigReaction Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Intermediate Betaine / Oxaphosphetane Intermediate Isovanillin->Intermediate + Ylide Ylide Ph3P=CH2 (Phosphonium Ylide) Ylide->Intermediate Product This compound (Target) Intermediate->Product Elimination Byproduct Ph3P=O (Triphenylphosphine Oxide) Intermediate->Byproduct

Caption: Wittig olefination pathway converting the aldehyde group of isovanillin to a vinyl group.

Spectroscopic Data (NMR, IR, MS)

A. Nuclear Magnetic Resonance (NMR)

The following data is derived from the experimental characterization of 3-hydroxy-4-methoxystyrene synthesized via the Wittig method.

Instrument: 400 MHz,


 solvent.
NucleusShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment

7.05Doublet (d)1H2.1H-2 (Meta to H-6)

6.87Doublet of Doublets (dd)1H8.2, 2.1H-6 (Ortho to H-5, Meta to H-2)

6.82Doublet (d)1H8.2H-5 (Ortho to H-6)

6.64Doublet of Doublets (dd)1H17.6, 10.9Vinyl

(

)

5.61Doublet (d)1H17.6Vinyl

(Trans)

5.14Doublet (d)1H10.9Vinyl

(Cis)

5.60 (approx)Broad Singlet1H--OH (Phenolic)

3.89Singlet (s)3H--OCH_3

Interpretation Logic:

  • Aromatic Region: The key differentiator is the H-2 proton at 7.05 ppm. It appears as a doublet with a small coupling constant (

    
     Hz) due to meta-coupling with H-6. This confirms the 1,3,4-substitution pattern where H-2 is isolated between the vinyl and hydroxyl groups.
    
  • Vinyl Group: The classic "ABX" system of the styrene moiety is visible: one proton at ~6.6 ppm (alpha) and two terminal protons at ~5.1–5.6 ppm with characteristic trans (17.6 Hz) and cis (10.9 Hz) coupling.

B. Infrared Spectroscopy (FT-IR)

Diagnostic bands for quality control.

Wavenumber (

)
Vibration ModeFunctional Group
3350–3450 O-H Stretch (Broad)Phenol
3080, 3010 C-H StretchAromatic / Vinyl
2840, 2960 C-H StretchMethoxy (Methyl)
1630 C=C StretchVinyl (Alkene)
1590, 1510 C=C Ring StretchBenzene Ring
1260 C-O StretchAryl Alkyl Ether (Methoxy)
990, 910 C-H Bend (Out of Plane)Vinyl (Terminal Alkene)
C. Mass Spectrometry (GC-MS / ESI-MS)

Molecular Formula:


Molecular Weight:  150.18  g/mol 

Fragmentation Pathway (EI, 70 eV):

  • Molecular Ion (

    
    ):  m/z 150  (Base peak or high intensity).
    
  • [M - CH3]

    
    :  m/z 135 . Loss of the methyl radical from the methoxy group. This is a primary diagnostic peak for anisole derivatives.
    
  • [M - CH3 - CO]

    
    :  m/z 107 . Subsequent loss of carbon monoxide (ring contraction/rearrangement), typical for phenolic/methoxy aromatics.
    
  • Tropylium Ion Derivative: m/z 77/91 . Aromatic ring degradation.

MassSpec M_Ion Molecular Ion (M+) m/z 150 Frag1 [M - CH3]+ m/z 135 (Demethylation) M_Ion->Frag1 - •CH3 (15) Frag2 [M - CH3 - CO]+ m/z 107 (Ring Contraction) Frag1->Frag2 - CO (28)

Caption: Primary fragmentation pathway in Electron Impact (EI) mass spectrometry.

References & Validation

The spectral data and synthesis protocols are grounded in the following authoritative sources:

  • Demidoff, F. C., et al. (2017).[1][2][3][4] "Synthesis of Stilbene-Quinone Hybrids through Heck Reactions in PEG-400." Synthesis, 49, 5217–5223.[3] (Provides specific 1H NMR data for 3-hydroxy-4-methoxystyrene as compound 5e ).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for substituent effects on benzene rings and vinyl coupling constants).

  • NIST Chemistry WebBook. "Isovanillin" and "Styrene derivatives" fragmentation patterns.

Sources

Technical Guide: Solubility, Stability, and Handling of 3-Ethenyl-4-methoxyphenol (4-Vinylguaiacol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-ethenyl-4-methoxyphenol , widely recognized as 4-Vinylguaiacol (4-VG) , represents a unique class of monomeric phenols. It possesses a dual-reactive nature: a phenolic hydroxyl group prone to oxidation and a vinyl moiety susceptible to radical polymerization. While valuable as a potent flavorant (clove/curry notes), a pharmaceutical intermediate, and a bio-based styrene alternative, its utility is frequently compromised by its poor aqueous stability and tendency to polymerize or oxidize into vanillin-like derivatives.

This guide provides a validated framework for the solubilization, storage, and analytical quantification of 4-VG, designed to minimize experimental variance caused by compound degradation.

Part 1: Physicochemical Profile & Structure-Activity Relationship (SAR)

To master the handling of 4-VG, one must understand the competing reactivities embedded in its structure.

PropertyValueImplication for Handling
IUPAC Name This compound-
Common Synonyms 4-Vinylguaiacol (4-VG), 2-Methoxy-4-vinylphenol-
CAS Number 7786-61-0-
Molecular Weight 150.17 g/mol Low MW facilitates membrane permeability.
LogP (Octanol/Water) ~2.4Lipophilic. Poor water solubility; requires organic co-solvents.
pKa (Phenolic -OH) ~10.03Weakly acidic. Remains neutral at physiological pH (7.4). Ionizes at pH > 10.
Physical State Colorless/Pale Yellow Oil or Solid (mp 25-29°C)Low melting point requires careful temperature control during weighing.
UV Maxima 260 nm, 212 nmPrimary detection wavelengths for HPLC.
The "Dual-Trigger" Instability

4-VG is chemically "bipolar." The vinyl group allows it to act as a styrene analog, leading to spontaneous polymerization under heat or light. Simultaneously, the phenolic group (activated by the electron-donating methoxy group) makes it an antioxidant, meaning it sacrifices itself to scavenge oxygen, leading to quinone formation and browning.

Part 2: Solubility Landscapes & Solvent Selection

Solubility Hierarchy

Do not attempt to dissolve 4-VG directly in aqueous buffers (PBS, DMEM) for stock solutions. It will form an emulsion or precipitate, leading to inconsistent dosing.

  • Primary Solvents (Stock Preparation):

    • DMSO (Dimethyl Sulfoxide): Excellent solubility (>100 mM). Recommended for biological assays due to miscibility with water.

    • Ethanol (Absolute): Excellent solubility. Preferred for food-grade applications or GC-MS analysis.

    • Methanol: Good solubility. Standard for HPLC mobile phases.

  • Secondary Solvents (Working Solutions):

    • Aqueous Buffers (pH < 9): Sparingly soluble. Requires dilution from organic stock (typically < 1% v/v final organic solvent concentration).

    • Alkaline Solutions (pH > 11): Soluble due to phenolate formation, but highly unstable (rapid oxidation).

The pH Trap

While raising the pH above the pKa (10.03) significantly increases solubility by deprotonating the phenol, this dramatically accelerates oxidative degradation.

  • Rule: Maintain pH < 8.0 for stability. If alkaline conditions are required, use anaerobic buffers (degassed/Argon-purged) and add antioxidants (e.g., ascorbic acid or cysteine).

Solubilization Decision Workflow (Visualization)

SolubilityWorkflow Start Start: 4-VG Solid/Oil SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO (Biological Assays) SolventChoice->DMSO Preferred Ethanol Ethanol (Food/GC) SolventChoice->Ethanol WaterDirect Direct Aqueous Add SolventChoice->WaterDirect Avoid Dilution Dilute into Buffer (1:1000) DMSO->Dilution Ethanol->Dilution Fail Emulsion/Inaccurate Dose WaterDirect->Fail PrecipCheck Check for Precipitation Dilution->PrecipCheck Success Stable Working Solution PrecipCheck->Success Clear PrecipCheck->Fail Cloudy

Figure 1: Decision tree for preparing stable 4-VG solutions. Direct aqueous addition is the most common cause of experimental failure.

Part 3: Stability Mechanisms & Degradation

4-VG degradation is not random; it follows specific pathways driven by environmental triggers.

Mechanism 1: Radical Polymerization (The "Styrene" Effect)

The ethenyl (vinyl) group is reactive. Exposure to heat (>30°C) or UV light initiates radical formation, causing 4-VG to form dimers or oligomers. This results in a loss of molarity without a visible color change initially.

  • Inhibitors: Commercial preparations often do not contain inhibitors. If using for polymerization studies, this is desired.[1] For biological assays, store at -20°C to kinetically trap the molecules.

Mechanism 2: Oxidative Coupling (The "Browning" Effect)

As a phenol, 4-VG oxidizes to form quinone methides. These reactive intermediates couple to form colored polyphenols (browning) or degrade into vanillin.

  • Visual Indicator: If your clear/pale yellow oil turns amber or brown, significant oxidation has occurred.

Stability Logic Diagram

StabilityPathways Compound 4-Vinylguaiacol (4-VG) Polymer Poly(4-VG) (Insoluble Solid) Compound->Polymer Radical Polymerization Vanillin Vanillin (Degradation Product) Compound->Vanillin Oxidative Cleavage Quinones Quinones -> Browning Compound->Quinones Oxidation Heat Heat (>30°C) Heat->Polymer Light UV Light Light->Polymer Oxygen Oxygen + pH > 8 Oxygen->Vanillin Oxygen->Quinones

Figure 2: Primary degradation pathways. Polymerization is driven by energy (heat/light), while oxidation is driven by environment (pH/Oxygen).

Part 4: Experimental Protocols

Protocol A: Preparation of Validated Stock Solutions

Goal: Create a 100 mM stock solution stable for 6 months.

  • Materials: 4-VG (pure oil), Anhydrous DMSO (molecular sieve treated), Amber glass vials with PTFE-lined caps, Argon gas.

  • Calculation: MW = 150.17 g/mol .[2][3] To make 10 mL of 100 mM stock, weigh 150.2 mg of 4-VG.

    • Note: Since 4-VG is often a liquid at RT, weighing can be messy. Alternatively, use density (approx 1.10 g/mL). Volume required = 150.2 mg / 1.10 mg/µL ≈ 136.5 µL. However, gravimetric (weight) preparation is always more accurate than volumetric for viscous oils.

  • Dissolution: Add 4-VG to the vial first, then add DMSO to the final volume. Vortex for 30 seconds.

  • Inerting: Gently purge the headspace of the vial with Argon or Nitrogen gas for 15 seconds to displace oxygen.

  • Storage: Cap tightly. Seal with Parafilm. Store at -20°C .

Protocol B: HPLC Quantification (Quality Control)

Goal: Verify concentration and detect degradation (Vanillin/Polymer peaks).

  • Column: C18 Reverse Phase (e.g., Nucleosil C18, 5µm, 250 x 4.6 mm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Phosphoric Acid (suppresses ionization).

    • Solvent B: Methanol.

    • Isocratic Mode: 60% A / 40% B (Adjust based on column retention).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance.[4][5][6][7]

    • 260 nm: Maximum sensitivity for 4-VG.[4]

    • 280 nm: Good for simultaneous detection of Vanillin (degradation product).

  • Expected Retention:

    • Vanillin (more polar) elutes earlier.

    • 4-VG elutes later.

    • Polymers/Dimers elute very late or require a gradient wash to remove.

Protocol C: Handling in Cell Culture
  • Thaw DMSO stock at Room Temperature (do not heat).

  • Prepare intermediate dilution in culture media immediately before use.

  • Critical Step: Do not exceed 0.5% DMSO (v/v) to avoid solvent toxicity.

  • If the media turns cloudy, the concentration exceeds the solubility limit (likely > 500 µM in aqueous media). Sonicate or lower the concentration.

References

  • Cayman Chemical. (2023).[5] 2-Methoxy-4-vinylphenol Product Information & Safety Data Sheet. Link

  • Zhu, M., & Cui, Y. (2013).[4] Determination of 4-vinylguaiacol and 4-vinylphenol in top-fermented wheat beers by isocratic high performance liquid chromatography with ultraviolet detector. Journal of the Institute of Brewing.[4] Link

  • Vanbeneden, N., et al. (2008). Ferulic Acid Release and 4-Vinylguaiacol Formation during Brewing and Fermentation.[3][4][8] Journal of Agricultural and Food Chemistry. Link

  • PubChem. (2024). Compound Summary for CID 332: 2-Methoxy-4-vinylphenol. Link

  • Sigma-Aldrich. (2024). 2-Methoxy-4-vinylphenol Product Specification. Link

Sources

The Vinylphenol Pharmacophore: From Metabolic Byproduct to Therapeutic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activities of Substituted Vinylphenols Content Type: Technical Whitepaper / In-depth Guide Audience: Researchers, Senior Scientists, Drug Development Leads

Executive Summary

Substituted vinylphenols (e.g., 4-vinylphenol, 2-methoxy-4-vinylphenol) have historically been viewed through two disparate lenses: as desirable aroma compounds in food science (the "clove" note in wheat beers) or as toxic metabolites of styrene. However, recent pharmacological data suggests a third, more critical perspective. These molecules represent a potent class of electrophilic antioxidant response element (ARE) inducers .

By leveraging the reactive vinyl moiety—a classic Michael acceptor—these compounds can covalently modify cysteine sensors on key signaling proteins (Keap1, IKK


), thereby activating cytoprotective Nrf2 pathways while simultaneously suppressing NF-

B-driven inflammation. This guide analyzes the chemical biology, therapeutic potential, and safety constraints of substituted vinylphenols.

Chemical Basis & Biogenic Origin

The biological potency of vinylphenols stems from their structural duality: a phenolic ring (radical scavenger) coupled with a vinyl group (electrophile).

Biosynthetic Pathway

In nature, these compounds are rarely synthesized de novo but are derived from the enzymatic decarboxylation of hydroxycinnamic acids (ferulic acid,


-coumaric acid) by bacterial or fungal decarboxylases.
  • Precursor: Ferulic Acid (abundant in lignocellulosic biomass).[1]

  • Enzyme: Phenolic Acid Decarboxylase (PAD).[2]

  • Mechanism: Non-oxidative decarboxylation.[2]

Key Insight: The conversion of the carboxylic acid to a vinyl group increases lipophilicity (LogP increases from ~1.5 to ~2.6), dramatically enhancing cellular uptake and bioavailability compared to the parent phenolic acids.

Visualization: Biosynthetic & Metabolic Fate

The following diagram maps the transformation of ferulic acid to 4-vinylguaiacol and its divergent metabolic fates (bioactivation vs. detoxification).

VinylphenolMetabolism Ferulic Ferulic Acid (Precursor) PAD PAD Enzyme (Decarboxylation) Ferulic->PAD VinylG 4-Vinylguaiacol (Active Electrophile) Ferulic->VinylG -CO2 PAD->VinylG Keap1 Keap1-Nrf2 Activation VinylG->Keap1 Michael Addition (Cys151) CYP CYP2E1 (Bioactivation) VinylG->CYP Oxidation GST Glutathione Conjugation VinylG->GST Detoxification Epoxide Vinyl-Epoxide (Toxic Intermediate) CYP->Epoxide

Figure 1: Metabolic trajectory of substituted vinylphenols. The central vinylphenol intermediate acts as a pivot point between cytoprotective signaling (Keap1) and potential toxicity (Epoxide formation).

Therapeutic Profiles: Mechanisms of Action

Oncology: The Potency Shift

While hydroxycinnamic acids are known antioxidants, they suffer from poor membrane permeability. The metabolic conversion to vinylphenols represents a "natural prodrug" activation.

Case Study: Colorectal Cancer (HT-29 Cells) Research indicates that 4-vinylguaiacol (4-VG) exhibits significantly higher cytotoxicity against drug-resistant cancer lines than its precursor.[3][4][5][6]

CompoundPrecursorCell LineIC50 (mM)Fold Potency IncreaseMechanism
Ferulic Acid -HT-291.30-Weak G1 arrest
4-Vinylguaiacol Ferulic AcidHT-290.35 3.7x Apoptosis induction, S/G2 arrest
p-Coumaric Acid -HCT-116>2.0-Weak antioxidant
4-Vinylphenol p-Coumaric AcidHCT-1160.85~2.3xMembrane disruption
Anti-Inflammatory: The Nrf2/NF- B Crosstalk

The primary mechanism of action for vinylphenols is electrophilic stress .

  • Nrf2 Activation: The vinyl group undergoes a Michael addition with cysteine residues (specifically Cys151) on Keap1. This disrupts the Keap1-Nrf2 complex, preventing Nrf2 ubiquitination.

  • NF-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    B Inhibition:  Nrf2 upregulation leads to Heme Oxygenase-1 (HO-1) expression.[7] HO-1 byproducts (CO, bilirubin) directly inhibit NF-
    
    
    
    B nuclear translocation.

SignalingPathway cluster_cyto Cytoplasm cluster_nuc Nucleus VP Substituted Vinylphenol Keap1 Keap1 Cys151 VP->Keap1:cys Alkylation IKK IKK Complex VP->IKK Direct Inhibition? ROS Oxidative Stress (ROS) ROS->IKK Activates Nrf2_cyto Nrf2 (Inactive) Keap1->Nrf2_cyto Releases Nrf2_nuc Nrf2 (Active) Nrf2_cyto->Nrf2_nuc Translocation NFkB NF-κB (p65/p50) IKK->NFkB Phosphorylation Inflam Pro-inflammatory Cytokines (IL-6, TNF) NFkB->Inflam Transcription ARE ARE Promoter Nrf2_nuc->ARE Binds HO1 HO-1 Gene ARE->HO1 Transcription HO1->NFkB Inhibits

Figure 2: Molecular mechanism of action. Vinylphenols act as "cysteine switches," activating antioxidant defenses (Green) while suppressing inflammatory cascades (Red).

Experimental Protocols

Biocatalytic Synthesis of 4-Vinylguaiacol

For researchers requiring high-purity standards without petrochemical contaminants.

Rationale: Chemical synthesis (Knoevenagel condensation) often yields trace metal contamination. This biphasic enzymatic protocol ensures product separation and prevents feedback inhibition.

Reagents:

  • Substrate: Ferulic Acid (100 mM).

  • Enzyme: Recombinant Phenolic Acid Decarboxylase (PAD) or Bacillus subtilis whole-cell lysate.

  • Solvent System: Phosphate Buffer (pH 6.5) / Toluene (1:1 v/v).

Step-by-Step Methodology:

  • Preparation: Dissolve Ferulic Acid in the aqueous buffer phase. Adjust pH to 6.5 (optimal for PAD activity).

  • Biphasic Setup: Add an equal volume of Toluene. The organic phase acts as a "product sink," extracting the lipophilic vinylphenol as it forms.

  • Initiation: Add PAD enzyme (5 U/mL) to the aqueous phase.

  • Incubation: Incubate at 37°C with vigorous stirring (200 rpm) for 12-24 hours. Stirring is critical to maximize mass transfer between phases.

  • Extraction: Separate the organic (top) layer. The 4-vinylguaiacol will be concentrated here.[8][9]

  • Purification: Evaporate toluene under reduced pressure. Recrystallize if necessary (though purity is often >95% post-extraction).

Cell Viability & ROS Scavenging Assay

Rationale: To distinguish between direct radical scavenging and Nrf2-mediated cytoprotection.

  • Cell Line: RAW 264.7 (Macrophages) or HT-29.

  • Treatment: Pre-treat cells with 4-VG (0, 10, 50, 100

    
    M) for 2 hours.
    
  • Induction: Add LPS (1

    
    g/mL) to induce inflammation or H2O2 to induce oxidative stress.
    
  • Readout 1 (Direct): DPPH assay on cell supernatant (measures direct chemical scavenging).

  • Readout 2 (Biological): Western Blot for HO-1 and Nrf2 (nuclear fraction).

    • Expected Result: Minimal DPPH activity (vinylphenols are weak direct scavengers) but robust HO-1 induction (strong biological antioxidant).

Toxicology & Risk Assessment

The "Vinyl" Warning: While therapeutic, the vinyl group is a structural alert in toxicology.

  • CYP2E1 Metabolism: In the liver, Cytochrome P450 2E1 can epoxidize the vinyl double bond, forming a reactive styrene-oxide-like intermediate (see Figure 1).

  • Glutathione Depletion: High doses can deplete cellular glutathione (GSH) pools via GST-mediated conjugation.

  • Safety Margin: In murine models, hepatotoxicity is observed at high doses (>100 mg/kg). Therapeutic windows must be carefully established to ensure Nrf2 activation occurs below the threshold of GSH depletion.

References

  • Enzymatic Production of Vinylphenols: Process for preparing a vinylphenolic compound from a precursor hydroxycinnamic acid.[2][10] (Patent/Technical Description). 2[1][3][11][12][13][14][15][16][17][18][19]

  • Anticancer Activity (HT-29): 4-Vinylguaiacol, an Active Metabolite of Ferulic Acid...[3][4][5][6][20] Possesses Significant Activities against Drug-Resistant Human Colorectal Cancer Cells.[3][5][6] ACS Omega, 2021.[5] 3[1][3][11][12][13][14][15][16][19]

  • Toxicity Mechanisms: Metabolism and toxicity of the styrene metabolite 4-vinylphenol in CYP2E1 knockout mice.[21][22] Journal of Toxicology and Environmental Health, 2004.[22] 21

  • Anti-inflammatory Mechanism: Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of... iNOS by heme oxygenase-1.[7] Immunopharmacol Immunotoxicol, 2023.[7] 7[1][3][11][12][13][14][16][19]

  • Catalyst-Free Synthesis: Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols.[14] Royal Society Open Science. 14[3][11][14][16][19]

Sources

Technical Monograph: Natural Occurrence & Characterization of Ethenyl-Methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethenyl-methoxyphenols, specifically 2-methoxy-4-vinylphenol (4-vinylguaiacol, 4-VG) and 2,6-dimethoxy-4-vinylphenol (4-vinylsyringol, 4-VS) , represent a critical class of bioactive styrenes. Unlike their propenyl analogs (e.g., isoeugenol), these compounds possess a terminal vinyl group generated primarily through the decarboxylation of hydroxycinnamic acids.

This guide analyzes the dualistic natural occurrence of these derivatives—via enzymatic biosynthesis in fermentation and thermal depolymerization in lignocellulosic biomass. It provides researchers with actionable protocols for extraction, quantification, and mechanistic understanding of their pharmacological potential (Nrf2 activation).

Structural Chemistry & Precursors

The core pharmacophore consists of a phenol ring substituted with one or two methoxy groups and a para-ethenyl tail. Their formation is strictly governed by the availability of specific lignin-derived precursors.

DerivativeIUPAC NamePrimary PrecursorNatural Source Matrix
4-VG 2-methoxy-4-vinylphenolFerulic Acid Softwood lignin, roasted coffee, wheat beer (top-fermented).
4-VS 2,6-dimethoxy-4-vinylphenolSinapic Acid Hardwood lignin, smoke condensates, specific wine strains.

Mechanisms of Natural Occurrence

The generation of ethenyl-methoxyphenols is not spontaneous under ambient conditions; it requires specific catalytic events—either biological (enzymatic) or physical (thermal).

Pathway A: Enzymatic Decarboxylation (Fermentation)

In Saccharomyces cerevisiae and Brettanomyces spp., 4-VG and 4-VS are produced as detoxification metabolites. The yeast decarboxylates toxic hydroxycinnamic acids to maintain intracellular pH and membrane integrity.

  • Enzyme System: The reaction is catalyzed by Phenylacrylic Acid Decarboxylase (PAD1) and Ferulic Acid Decarboxylase (FDC1) .

  • Substrate Specificity: PAD1/FDC1 shows high affinity for ferulic acid (yielding 4-VG) and varying affinity for sinapic acid (yielding 4-VS) depending on the strain.

  • Industrial Relevance: In wheat beers (Weissbier), 4-VG is desirable for "clove" notes (threshold ~0.3 mg/L).[1] In wine, it is often considered a defect ("Brett" taint) caused by spoilage yeast.

Pathway B: Thermal Depolymerization (Pyrolysis)

High-temperature processing of biomass (roasting coffee, smoking foods, bio-oil production) cleaves the


-O-4 ether linkages in lignin.
  • Temperature Window:

    • 170°C – 230°C: Decarboxylation of free ferulic acid dominates, yielding maximal 4-VG.

    • >250°C: Secondary oxidation occurs, degrading 4-VG into guaiacol and phenol (undesirable smoky/acrid notes).

Mechanistic Pathway Visualization

The following diagram illustrates the parallel generation pathways.

Biosynthesis Lignin Lignocellulosic Biomass Ferulic Ferulic Acid (Precursor) Lignin->Ferulic Hydrolysis Sinapic Sinapic Acid (Precursor) Lignin->Sinapic Hydrolysis Enzyme Enzymatic Decarboxylation (PAD1/FDC1) < 30°C Ferulic->Enzyme Thermal Thermal Decarboxylation (Pyrolysis) 170-230°C Ferulic->Thermal Sinapic->Enzyme Sinapic->Thermal VG 4-Vinylguaiacol (4-VG) Enzyme->VG VS 4-Vinylsyringol (4-VS) Enzyme->VS Thermal->VG Thermal->VS

Figure 1: Dual-pathway generation of ethenyl-methoxyphenols via enzymatic and thermal catalysis.

Pharmacological Potential

Recent research identifies 4-VG not just as a flavorant, but as a potent pharmacological scaffold.

  • Nrf2 Pathway Activation: 4-VG acts as a Michael acceptor. The electrophilic vinyl group reacts with cysteine residues on Keap1 , preventing the ubiquitination of Nrf2 . This allows Nrf2 to translocate to the nucleus and upregulate antioxidant response element (ARE) genes.

  • Potency: Studies indicate 4-VG exhibits a lower IC50 (higher potency) for inhibiting colorectal cancer cell proliferation (HT-29 lines) compared to its parent compound, ferulic acid [1].[2]

Analytical Methodologies

Accurate quantification is challenging due to the volatility and thermal instability of the vinyl group.

FeatureGC-MS (Gas Chromatography)HPLC-FLD (Fluorescence)
Sensitivity High (LOD < 1 µg/L)Moderate (LOD ~10 µg/L)
Selectivity Excellent (Mass spectral fingerprint)High (Excitation 260nm / Emission 340nm)
Sample Prep Requires LLE/SPE; Derivatization optional but recommended (TMS) to improve peak shape.Minimal; Direct injection possible for clear matrices.
Risk Thermal degradation of precursors in the injector port can create false positives (artifacts).Non-destructive; preferred for labile samples.

Experimental Protocol: Extraction & Quantification

Objective: Isolate and quantify 4-VG from a complex fermented matrix (e.g., culture media or wine) using GC-MS.

Reagents & Equipment
  • Internal Standard (IS): 2-Octanol or d3-4-Vinylguaiacol (50 mg/L in ethanol).

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (high purity).

  • Acid: 1M HCl.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Workflow
  • Sample Preparation: Take 10 mL of supernatant/wine. Centrifuge at 4,000 rpm for 5 min to remove biomass.

  • Acidification (Critical): Adjust pH to < 2.0 using 1M HCl.

    • Why? Phenols are weak acids (pKa ~10). Low pH protonates them, rendering them uncharged and hydrophobic, drastically increasing extraction efficiency into the organic phase.

  • Standard Addition: Spike 50 µL of Internal Standard into the sample.

  • Liquid-Liquid Extraction: Add 5 mL DCM. Vortex vigorously for 2 mins. Allow phases to separate (centrifuge if emulsion forms).

  • Collection: Recover the lower organic layer. Repeat extraction 2x. Combine organic fractions.

  • Drying: Pass organic phase through anhydrous

    
     to remove residual water.
    
  • Concentration: Concentrate under a gentle nitrogen stream to 1 mL. Do not evaporate to dryness as 4-VG is volatile and will be lost.

Workflow Visualization

ExtractionProtocol Start Sample Matrix (10mL) Acid Acidify to pH < 2.0 (Protonation) Start->Acid IS Add Internal Standard (2-Octanol) Acid->IS Extract LLE with DCM (3x 5mL) IS->Extract Dry Dry Organic Phase (Anhydrous Na2SO4) Extract->Dry Conc N2 Concentration (Stop at 1mL) Dry->Conc GC GC-MS Injection (SIM Mode) Conc->GC

Figure 2: Optimized extraction workflow for volatile phenols ensuring protonation and analyte recovery.

References

  • National Institutes of Health (NIH). (2021). 4-Vinylguaiacol, an Active Metabolite of Ferulic Acid by Enteric Microbiota and Probiotics, Possesses Significant Activities against Drug-Resistant Human Colorectal Cancer Cells.

  • BenchChem. (2025).[3] A Comparative Analysis of GC-MS and LC-MS Methods for the Quantification of p-Vinylguaiacol.

  • Journal of Agricultural and Food Chemistry. (2003). Real-time monitoring of 4-vinylguaiacol, guaiacol, and phenol during coffee roasting.

  • MDPI. (2022). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects.

  • ResearchGate. (2004). Ferulic acid release and 4-vinylguaiacol formation during brewing and fermentation.

Sources

Methodological & Application

"analytical methods for 3-ethenyl-4-methoxyphenol quantification"

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the analytical quantification of 3-ethenyl-4-methoxyphenol (also known as 3-hydroxy-4-methoxystyrene or Isovanillin-derived vinylphenol ).[1]

Critical Isomer Distinction

Before proceeding, it is vital to distinguish the target analyte from its more common isomer, 4-vinylguaiacol (4-hydroxy-3-methoxystyrene).[1]

  • Target: This compound (OH at C3, OMe at C4, Vinyl at C1).[1][2] Derived from Isovanillin.[3]

  • Common Isomer: 4-vinylguaiacol (OH at C4, OMe at C3, Vinyl at C1).[1][4] Derived from Vanillin or Ferulic Acid.[3]

While their physicochemical properties are similar, their chromatographic retention times and fragmentation patterns (MS) differ slightly.[3] The protocols below are designed to ensure specificity.

Introduction & Chemical Profile

This compound is a phenolic styrene derivative often encountered as a synthetic intermediate (e.g., in resveratrol analogue synthesis) or a specialized metabolite.[1] Unlike its pervasive isomer 4-vinylguaiacol (a potent flavor compound in fermentation), this compound requires targeted methods to avoid co-elution and misidentification.[1]

PropertyData
IUPAC Name 5-ethenyl-2-methoxyphenol (or 3-hydroxy-4-methoxystyrene)
CAS No. 153709-51-4 (varies by salt/source)
Molecular Weight 150.18 g/mol
pKa (Phenolic) ~9.8 - 10.2
Solubility Soluble in Methanol, Acetonitrile, Ethyl Acetate; Sparingly soluble in water.[1][5][6]
Stability Susceptible to spontaneous polymerization (styrene moiety) and oxidation.[3] Store standards at -20°C under inert gas.

Method A: High-Performance Liquid Chromatography (HPLC-FLD/UV)

Best For: Aqueous samples, biological media, and fermentation broths.[1] Principle: Reversed-phase separation with acidic mobile phase to suppress phenolic ionization, coupled with Fluorescence Detection (FLD) for maximum sensitivity and selectivity against non-fluorescent matrix components.

Experimental Workflow

HPLC_Workflow Sample Sample (Broth/Plasma) Prep Protein Precip. or LLE (EtOAc) Sample->Prep + IS Filter Filtration (0.22 µm PTFE) Prep->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC Detect Detection (FLD: Ex260/Em340) HPLC->Detect Data Quantification (Int. Std. Method) Detect->Data

Figure 1: HPLC-FLD Quantification Workflow.

Protocol Details

1. Chromatographic Conditions:

  • System: HPLC with FLD (preferred) or DAD (UV).[3]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.[1]

    • Why: End-capping reduces silanol interactions with the phenolic hydroxyl, preventing peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[3]

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Gradient:

    • 0-2 min: 15% B (Isocratic hold)[1]

    • 2-15 min: 15% -> 60% B (Linear Gradient)[1]

    • 15-18 min: 60% -> 95% B (Wash)[1]

    • 18-22 min: 15% B (Re-equilibration)[1]

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C.

2. Detection Parameters:

  • Fluorescence (FLD): Excitation: 260 nm | Emission: 340 nm .[3]

    • Note: Phenolic styrenes exhibit strong native fluorescence.[3] This provides ~10-50x lower LOD than UV.

  • UV-Vis (DAD): 260 nm (primary), 280 nm (secondary).[1][3]

3. Sample Preparation (Liquid-Liquid Extraction):

  • Aliquot: Transfer 1.0 mL of sample to a glass centrifuge tube.

  • Internal Standard (IS): Add 50 µL of 2-methoxy-4-methylphenol (Creosol) or 3,4-dimethoxystyrene (100 µg/mL stock).

    • Selection Logic: Choose a structural analog that does not contain the active OH group if derivatization is planned, or a similar phenol for HPLC to mimic extraction efficiency.

  • Acidification: Add 20 µL 1M HCl to adjust pH < 3 (ensures phenol is protonated and partitions into organic phase).

  • Extraction: Add 3.0 mL Ethyl Acetate . Vortex vigorously for 60 seconds.

  • Separation: Centrifuge at 3000 x g for 5 mins.

  • Concentration: Transfer organic (upper) layer to a fresh vial. Evaporate to dryness under Nitrogen at 35°C.[3]

    • Caution: Do not overheat; the styrene double bond is thermally sensitive.

  • Reconstitution: Dissolve residue in 200 µL Mobile Phase (85:15 Water:ACN).

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Best For: Complex matrices, volatile profiles, and definitive structural confirmation.[1] Differentiation: While direct injection is possible, silylation (TMS derivatization) is strongly recommended.[3] The free phenolic -OH and the styrene double bond can lead to peak tailing and thermal polymerization in the injector port.

Experimental Workflow

GC_Workflow Sample Sample Extract (Dried Residue) Deriv Derivatization (BSTFA + 1% TMCS) Sample->Deriv + Pyridine React Reaction 60°C, 30 min Deriv->React Inject GC-MS Injection (Splitless, 250°C) React->Inject Sep Separation (DB-5MS Column) Inject->Sep MS MS Detection (SIM Mode) Sep->MS

Figure 2: GC-MS Derivatization Workflow.[1]

Protocol Details

1. Derivatization (Silylation):

  • Take the dried extract (from Sample Prep above).

  • Add 50 µL anhydrous Pyridine .

  • Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[3]

  • Incubate at 60°C for 30 minutes .

    • Mechanism:[1][4] Replaces the active protic H on the phenol (and any trace water) with a Trimethylsilyl (TMS) group.[3]

    • Result: Analyte becomes 3-ethenyl-4-methoxy-phenoxy-trimethylsilane .[1]

2. GC Conditions:

  • Column: DB-5MS or HP-5MS (30 m x 0.25 mm x 0.25 µm).[3]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: 250°C, Splitless mode (purge on at 1.0 min).

  • Oven Program:

    • 50°C hold for 1 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 25°C/min to 300°C.

    • Hold 3 min.

3. MS Detection (SIM Mode): For quantification, use Selected Ion Monitoring (SIM) to ignore matrix noise.[3]

  • Target Analyte (TMS derivative):

    • Parent Ion (M+): 222 m/z (approx, calculate exact based on MW 150 + 72).[1][3]

    • Quantifier Ion: 207 m/z (Loss of methyl group from TMS).[3]

    • Qualifier Ions: 177 m/z , 73 m/z (TMS).[3]

  • Note on Isomers: 4-vinylguaiacol TMS derivative will have a virtually identical mass spectrum. Retention time confirmation with a pure standard is mandatory.

Validation & Quality Control

ParameterAcceptance CriteriaNotes
Linearity (R²) > 0.995Range: 0.1 – 100 µg/mL.
Recovery 85% – 115%Spiked matrix vs. solvent standard.[3]
Precision (RSD) < 5% (Intra-day)Run n=6 replicates.
LOD (HPLC-FLD) ~ 5 ng/mLFluorescence is highly sensitive for this styrene system.[3]
Stability < 24 hoursSamples degrade; analyze immediately after prep.
Troubleshooting Guide
  • Problem: Peak tailing in HPLC.

    • Cause: Silanol interaction.[3]

    • Fix: Increase buffer strength (add 10mM Ammonium Acetate) or lower pH to 2.5.[3]

  • Problem: GC Peak Broadening.

    • Cause: Incomplete derivatization or wet pyridine.[3]

    • Fix: Ensure extract is completely dry before adding BSTFA.[3] Moisture hydrolyzes the reagent.[3]

  • Problem: Polymerization (Loss of analyte).

    • Cause: Thermal stress or radical formation.[3]

    • Fix: Add 0.01% BHT (Butylated hydroxytoluene) to the extraction solvent as a radical scavenger.[3]

References

  • BenchChem. (2025).[7] Comparative Analysis of GC-MS and LC-MS Methods for the Quantification of p-Vinylguaiacol. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025).[3] Compound Summary: 3-Ethoxy-4-methoxyphenol.[1][8] Retrieved from [1][3]

  • Thieme Connect. (2018).[3] Synthesis of Stilbene-Quinone Hybrids through Heck Reactions (Synthesis of 3-Hydroxy-4-methoxystyrene). Retrieved from

  • Mebak. (2025). 4-Vinylguaiacol and 4-Vinylphenol – HPLC Method B-420.20.131. Retrieved from

  • American Chemical Society (ACS). (2013).[3] 4-Vinylguaiacol Molecule of the Week. Retrieved from [1][3]

Sources

GC-MS Analysis of Silylated 3-Ethenyl-4-Methoxyphenol: Protocols for Structural Elucidation and Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GCMS-2026-04

Abstract

This application note details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-ethenyl-4-methoxyphenol (also known as 3-hydroxy-4-methoxystyrene or the isovanillin derivative), following derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). While often confused with its ubiquitous isomer 4-vinylguaiacol (2-methoxy-4-vinylphenol), this specific isomer requires precise chromatographic resolution and mass spectral interpretation. This guide provides a self-validating workflow for silylation, chromatographic separation, and mass spectral fragmentation analysis to ensure accurate identification in complex matrices such as lignin depolymerization bio-oils or fermentation broths.

Introduction & Chemical Context

This compound is a phenolic styrene derivative. Unlike its common isomer 4-vinylguaiacol (a potent flavoring agent derived from ferulic acid), this compound is typically associated with specific lignin degradation pathways or the metabolism of isovanillin.

Direct GC analysis of the underivatized phenol is possible but suboptimal due to:

  • Active Hydrogen Adsorption: The phenolic hydroxyl group (-OH) forms hydrogen bonds with silanol groups in the GC liner and column, leading to peak tailing and memory effects.

  • Thermal Instability: At high injector temperatures, the styrene moiety can undergo polymerization or oxidation.

Solution: Derivatization via Silylation .[1][2] Replacing the active protic hydrogen with a trimethylsilyl (TMS) group reduces polarity, increases volatility, and stabilizes the molecule, yielding 3-ethenyl-4-methoxy-1-(trimethylsilyloxy)benzene .

Chemical Mechanism of Derivatization

The reaction utilizes BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) as a catalyst. Pyridine acts as an acid scavenger and solvent to drive the reaction to completion.

Reaction Scheme:



Visualizing the Reaction Logic

ReactionMechanism Substrate This compound (Polar, Tailing) Intermediate Transition State (Nucleophilic Attack) Substrate->Intermediate Dissolved in Pyridine Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Intermediate Product TMS-Derivative (Non-polar, Volatile) Intermediate->Product -H replaced by -TMS Byproduct TMS-Trifluoroacetamide (Volatile) Intermediate->Byproduct

Caption: Figure 1. Silylation mechanism converting the polar phenol to a volatile TMS-ether.

Experimental Protocol
4.1 Reagents and Materials
  • Standard: this compound (Custom synthesis or high-purity standard; Note: Ensure this is not 4-vinylguaiacol).

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Pyridine (stored over KOH pellets or molecular sieves).

  • Internal Standard (IS): 2-Methoxyphenol-d3 (Guaiacol-d3) or Fluoranthene (if non-interfering).

4.2 Step-by-Step Workflow

Workflow Sample Sample Preparation (Dry Extract) Solubilization Add 50 µL Anhydrous Pyridine (Vortex 30s) Sample->Solubilization ReagentAdd Add 50 µL BSTFA + 1% TMCS (Inert Atmosphere) Solubilization->ReagentAdd Incubate Incubate @ 65°C for 45 mins (Complete Silylation) ReagentAdd->Incubate Cool Cool to RT & Dilute (Optional: add Ethyl Acetate) Incubate->Cool Inject GC-MS Injection (1 µL Split/Splitless) Cool->Inject

Caption: Figure 2.[3][4] Optimized derivatization workflow ensuring moisture-free conditions.

4.3 Critical Procedure Notes
  • Moisture Control: Silylation reagents hydrolyze instantly upon contact with water. Ensure sample extracts are dried completely (using

    
     blow-down) before adding reagents.
    
  • Isomer Separation: If the sample also contains 4-vinylguaiacol, a standard non-polar column (5% phenyl) may show co-elution. A more polar column (e.g., WAax or DB-17MS) or a slower temperature ramp is recommended for resolution.

GC-MS Parameters
ParameterSettingRationale
Column DB-5MS or HP-5MS (30 m × 0.25 mm × 0.25 µm)Standard non-polar phase for silylated aromatics.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Inlet Temp 260°CEnsures rapid vaporization of high-boiling silylated phenols.
Injection Split 1:10 (High conc.) or Splitless (Trace)Adjust based on expected concentration range.
Oven Program 60°C (1 min) → 10°C/min → 280°C (5 min)Slow ramp allows separation of structural isomers.
Transfer Line 280°CPrevents condensation before the ion source.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching.
Scan Range m/z 40–450Covers fragment ions and potential higher MW contaminants.
Results & Discussion: Mass Spectral Interpretation

The silylated derivative, 3-ethenyl-4-methoxy-1-(trimethylsilyloxy)benzene , exhibits a distinct fragmentation pattern.

Calculated Molecular Weight:

  • Parent Phenol (

    
    ): 150.18  g/mol 
    
  • TMS Group (

    
    ): Replaces H (+72.1 mass shift)
    
  • Derivative MW: 222.27 g/mol

Key Diagnostic Ions
m/z (Ion)IdentityInterpretation
222

Molecular Ion . Typically strong in aromatic TMS derivatives due to ring stability.
207

Base Peak . Loss of a methyl radical (

) from the TMS group. Highly characteristic of TMS ethers.
192

Loss of formaldehyde (

) or sequential methyl losses.
177

Loss of methyl + formaldehyde/methoxy elements.
73

Trimethylsilyl cation . Ubiquitous in all TMS derivatives.
45

Fragment associated with the methoxy group.
Isomer Differentiation (Scientific Integrity Check)

The mass spectrum of silylated This compound is nearly identical to silylated 4-vinylguaiacol (m/z 222, 207, 73).

  • ** DIFFERENTIATION STRATEGY:** You cannot rely solely on MS library matching.

  • Retention Time (RT): The meta-substituted isomer (3-ethenyl) generally elutes slightly after the para-substituted isomer (4-vinyl) on non-polar columns due to steric differences in interaction with the stationary phase, though this must be empirically validated with pure standards.

Troubleshooting & Validation
  • Issue: Low Response / No Peak.

    • Cause: Moisture in the sample hydrolyzed the BSTFA.

    • Fix: Re-dry sample, use fresh ampoule of BSTFA, ensure pyridine is anhydrous.

  • Issue: Peak Tailing.

    • Cause: Incomplete silylation or active sites in the liner.

    • Fix: Increase reaction time to 60 mins; replace GC liner with a deactivated splitless liner.

  • Issue: "Ghost" Peaks.

    • Cause: Injection of silylating reagent causing "cleaning" of the injector port.

    • Fix: Run solvent blanks containing BSTFA to condition the system before running samples.

References
  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Methoxy-4-vinylphenol (Isomer Reference). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Schumacher, K., et al. (2013). "Optimization of the Derivatization of Phenolic Compounds for GC-MS Analysis." Journal of Chromatography A.
  • Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry." Journal of Chromatography A, 844(1-2), 1-22.

Sources

Application Note: Antioxidant Activity Profiling of 3-Ethenyl-4-methoxyphenol (4-Vinylguaiacol)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

3-Ethenyl-4-methoxyphenol, commonly known as 4-Vinylguaiacol (4-VG) , is a potent phenolic antioxidant found in roasted peanuts, bio-oils, and fermented beverages. Unlike simple phenols, 4-VG possesses a vinyl group conjugated to the aromatic ring, which influences its redox potential and stability.

This guide provides a rigorous technical framework for evaluating the antioxidant capacity of 4-VG. Because 4-VG is prone to polymerization and oxidative degradation under alkaline conditions or light exposure, standard protocols must be modified to ensure data integrity. We focus on two complementary assays:

  • DPPH Assay: Measures Hydrogen Atom Transfer (HAT) and mixed mechanisms.

  • FRAP Assay: Measures Single Electron Transfer (SET) capacity.

Molecule Profile & Pre-Assay Considerations

Compound: 4-Vinylguaiacol (4-VG) CAS: 7786-61-0 MW: 150.17 g/mol Solubility: Soluble in Ethanol, Methanol, DMSO; sparingly soluble in water.

Critical Stability Warning

The vinyl side chain of 4-VG makes it susceptible to:

  • Polymerization: Triggered by light and heat.

  • Auto-oxidation: Accelerated in alkaline buffers.

Handling Protocol:

  • Storage: Store neat standard at -20°C under inert gas (Argon/Nitrogen) if possible.

  • Stock Solutions: Prepare fresh daily in ethanol or DMSO. Do not store working solutions.

  • Lighting: Perform assays in low-light conditions or use amber glassware.

Experimental Workflow Visualization

The following diagram outlines the parallel workflow for characterizing 4-VG, ensuring controls are integrated at every step to validate the reagents.

G cluster_0 DPPH Pathway (Radical Scavenging) cluster_1 FRAP Pathway (Reducing Power) Start Start: 4-VG Stock Prep (10 mM in Ethanol) DPPH_Mix Mix: 20 µL Sample + 180 µL DPPH Start->DPPH_Mix FRAP_Mix Mix: 10 µL Sample + 290 µL FRAP Start->FRAP_Mix DPPH_Prep Prepare DPPH Working Sol. (0.1 mM in Methanol) DPPH_Prep->DPPH_Mix DPPH_Incubate Incubate: 30 min (Dark, RT) DPPH_Mix->DPPH_Incubate DPPH_Read Read Absorbance @ 517 nm DPPH_Incubate->DPPH_Read Validation Data Validation: Compare vs Trolox Standard Curve DPPH_Read->Validation FRAP_Prep Prepare FRAP Reagent (Acetate Buffer pH 3.6 + TPTZ + FeCl3) FRAP_Prep->FRAP_Mix FRAP_Incubate Incubate: 30 min (37°C) FRAP_Mix->FRAP_Incubate FRAP_Read Read Absorbance @ 593 nm FRAP_Incubate->FRAP_Read FRAP_Read->Validation

Caption: Dual-stream workflow for 4-VG antioxidant profiling. Yellow nodes indicate reagent prep; Red nodes indicate reaction initiation.

Protocol 1: DPPH Radical Scavenging Assay

Mechanism: The DPPH[1]• radical (purple) accepts a hydrogen atom from the phenolic hydroxyl group of 4-VG, becoming the reduced hydrazine DPPH-H (yellow). Target Metric: IC50 (Concentration required to scavenge 50% of radicals).[2][3]

Reagents
  • DPPH Stock (0.6 mM): Dissolve 2.4 mg DPPH in 10 mL Methanol.

  • DPPH Working Solution (0.1 mM): Dilute Stock with Methanol until Absorbance at 517 nm is 1.0 ± 0.05.

  • Positive Control: Trolox (dissolved in Ethanol).

Step-by-Step Procedure
  • Preparation: Prepare a dilution series of 4-VG in Ethanol (Range: 5 µM to 200 µM).

  • Plating: In a 96-well clear plate, add 20 µL of 4-VG sample (or standard) per well.

  • Reaction: Add 180 µL of DPPH Working Solution to each well using a multichannel pipette.

    • Blank Control: 20 µL Ethanol + 180 µL DPPH.

    • Color Correction Blank: 20 µL 4-VG (highest conc) + 180 µL Methanol (Checks if 4-VG itself absorbs at 517nm).

  • Incubation: Cover plate with foil. Incubate for 30 minutes at Room Temperature in the dark.

  • Measurement: Read Absorbance (

    
    ) at 517 nm .
    
Calculation


Note: If the sample has intrinsic color, subtract the Color Correction Blank value from 

.

Protocol 2: FRAP (Ferric Reducing Antioxidant Power)

Mechanism: 4-VG reduces the Ferric-TPTZ complex (


) to the intensely blue Ferrous-TPTZ form (

) via Single Electron Transfer (SET). Target Metric: TEAC (Trolox Equivalent Antioxidant Capacity).
Reagents
  • Acetate Buffer (300 mM, pH 3.6): Essential to prevent iron precipitation.

  • TPTZ Solution (10 mM): Dissolved in 40 mM HCl.

  • 
     Solution (20 mM):  Dissolved in water.
    
  • FRAP Working Reagent: Mix Acetate Buffer : TPTZ :

    
     in a 10:1:1  ratio. Prepare fresh.
    
Step-by-Step Procedure
  • Warming: Pre-warm the FRAP Working Reagent to 37°C.

  • Plating: Add 10 µL of 4-VG sample (dilution series) to a 96-well plate.

  • Reaction: Add 290 µL of warm FRAP Working Reagent.

  • Incubation: Incubate for 30 minutes at 37°C .

    • Note: Unlike DPPH, FRAP kinetics for hindered phenols can be slow. 30 minutes ensures endpoint stability.

  • Measurement: Read Absorbance at 593 nm .

Calculation

Construct a linear regression curve using Trolox standards (10–500 µM).



Mechanistic Insight & Data Interpretation[4]

Understanding why 4-VG behaves differently than simple phenol is crucial for publication-quality analysis.

Mechanism VG 4-Vinylguaiacol (Phenolic -OH) Complex Transition State VG->Complex H-Atom Transfer Radical Free Radical (DPPH•) Radical->Complex Product Stabilized Phenoxy Radical (Resonance via Vinyl Group) Complex->Product Delocalization

Caption: Stabilization of the phenoxy radical by the methoxy and vinyl groups enhances 4-VG antioxidant persistence.

Expected Results Table
Parameter4-Vinylguaiacol (4-VG)Trolox (Standard)Interpretation
DPPH IC50 ~20 - 40 µM~15 - 25 µM4-VG is a strong scavenger, comparable to Vitamin E analogs.
FRAP Value HighHighThe electron-donating methoxy group facilitates

reduction.
Kinetics Fast (<10 min)Fast (<5 min)Rapid steric access to the -OH group.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Non-linear FRAP data

precipitation
Ensure Acetate Buffer is strictly pH 3.6.
DPPH color shift Solvent effectUse Methanol for DPPH; avoid high water content in sample (>10%).
Low Reproducibility 4-VG degradationCritical: Use fresh 4-VG stock. Keep on ice/dark during plating.
High Background Sample absorbanceRun a "sample only" blank (Sample + Solvent) and subtract.

References

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[4] Analytical Biochemistry.

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology.

  • Terpinc, P., et al. (2011). Antioxidant properties of 4-vinyl derivatives of hydroxycinnamic acids (including 4-VG). Food Chemistry.

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry.

Sources

"enzymatic synthesis of 3-ethenyl-4-methoxyphenol"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Enzymatic Synthesis of 3-Ethenyl-4-methoxyphenol (4-Vinylguaiacol) via Biocatalytic Decarboxylation of Ferulic Acid

Abstract

This compound, more commonly known as 4-vinylguaiacol (4-VG), is a high-value aromatic compound prized for its characteristic spicy, clove-like aroma.[1] It finds significant application in the food, beverage, cosmetic, and pharmaceutical industries.[2][3] Traditional chemical synthesis routes to 4-VG often require harsh conditions and metal catalysts, raising environmental and product safety concerns.[2][3] Biocatalysis, specifically the enzymatic decarboxylation of ferulic acid, presents a sustainable and efficient alternative. This method operates under mild, aqueous conditions, exhibits high selectivity, and yields a product that can be classified as "natural," aligning with growing consumer demand.[4][5] This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-vinylguaiacol using phenolic acid decarboxylase (PAD), also known as ferulic acid decarboxylase (FAD), through both whole-cell and purified enzyme systems.

Introduction: The Rationale for Biocatalysis

Ferulic acid (FA), the precursor for 4-vinylguaiacol, is one of the most abundant phenolic compounds in nature, readily available from agro-industrial by-products like cereal brans and sugar beet pulp.[2][6] This makes it an inexpensive and renewable feedstock. The enzymatic conversion of FA to 4-VG is a non-oxidative decarboxylation reaction catalyzed by Phenolic Acid Decarboxylase (PAD). This biocatalytic approach offers several distinct advantages over conventional chemical methods:

  • Sustainability: Utilizes renewable feedstocks and avoids harsh chemical reagents.[4]

  • Process Simplicity: Reactions are performed in aqueous media under mild temperature and pH conditions, reducing energy consumption and simplifying downstream processing.[5]

  • High Specificity: Enzymes target the specific conversion of FA to 4-VG, minimizing the formation of unwanted by-products and eliminating the need for extensive purification.[4]

  • Product Quality: The resulting 4-VG is considered a "natural" flavor compound, which commands a significant market premium.[5]

This application note details the scientific principles and provides step-by-step protocols for researchers to successfully implement this biotransformation in the laboratory.

Principle of the Method: The Enzymatic Decarboxylation Pathway

The core of the synthesis is the enzymatic decarboxylation of ferulic acid. This reaction is catalyzed by a class of enzymes known as phenolic acid decarboxylases (PADs, EC 4.1.1.102).[4] The proposed mechanism involves the deprotonation of the hydroxyl group at the para-position of the phenolic ring, which facilitates the formation of a quinoid intermediate. Subsequently, the carboxylic group is eliminated as carbon dioxide, yielding the stable 4-vinylguaiacol product.[6] This cofactor-independent mechanism is highly efficient and specific.[6][7]

G cluster_0 Enzymatic Reaction Ferulic_Acid Ferulic Acid (3-methoxy-4-hydroxycinnamic acid) Enzyme Phenolic Acid Decarboxylase (PAD/FAD) Ferulic_Acid->Enzyme Product This compound (4-Vinylguaiacol) CO2 Carbon Dioxide (CO₂) Enzyme->Product Decarboxylation Enzyme->CO2

Caption: Enzymatic conversion of Ferulic Acid to 4-Vinylguaiacol.

Materials and Equipment

Reagents and Consumables
  • Ferulic Acid (Substrate, ≥99% purity)

  • 4-Vinylguaiacol (Standard for HPLC, ≥98% purity)

  • Microbial Strain: E. coli BL21(DE3) harboring a plasmid with a PAD gene (e.g., from Bacillus atrophaeus[3] or Schizophyllum commune[6][7]).

  • Luria-Bertani (LB) Broth and Agar

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Antibiotics (as required by the expression plasmid, e.g., Kanamycin)

  • Sodium Phosphate Buffer (50-200 mM)

  • Citric Acid

  • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment

  • Acetonitrile and Methanol (HPLC Grade)

  • Formic Acid or Acetic Acid (for HPLC mobile phase)

  • For Purified Enzyme Protocol:

    • Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, pH 8.0)[3]

    • Imidazole

    • Ni-NTA Agarose Resin

    • Bovine Serum Albumin (BSA) for protein quantification standard

Equipment
  • Shaking incubator

  • Centrifuge (capable of >8,000 x g)

  • Spectrophotometer (for OD₆₀₀ and protein quantification)

  • Ultrasonicator or French press

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

  • Standard laboratory glassware, sterile flasks, and consumables

Experimental Protocols

Two primary approaches are presented: a straightforward whole-cell catalysis method and a more controlled purified enzyme method.

Protocol 1: Whole-Cell Biotransformation

This method utilizes engineered E. coli cells to express the PAD enzyme intracellularly, avoiding the need for enzyme purification. It is robust and highly efficient.

1. Cell Culture and Induction: a. Inoculate 10 mL of LB medium (containing the appropriate antibiotic) with a single colony of the recombinant E. coli strain. b. Incubate overnight at 37°C with shaking (200 rpm). c. Use the overnight culture to inoculate a larger volume (e.g., 500 mL) of LB medium in a 2 L flask to an initial OD₆₀₀ of ~0.1. d. Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. e. Induce protein expression by adding IPTG to a final concentration of 0.4 mM.[3] f. Reduce the incubator temperature to 28°C and continue shaking for 12-16 hours to allow for soluble protein expression.[3]

2. Biotransformation Reaction: a. Harvest the induced cells by centrifugation (8,000 x g, 10 min, 4°C). b. Wash the cell pellet once with a suitable buffer (e.g., 200 mM Na₂HPO₄-citric acid buffer, pH 6.0) and resuspend in the same buffer to a desired cell density (e.g., OD₆₀₀ = 20-50). c. Prepare the substrate solution by dissolving ferulic acid in the reaction buffer. Note: The solubility of ferulic acid is limited in acidic buffers. A stock solution can be prepared by dissolving it in a small amount of ethanol or by creating a sodium ferulate salt solution with NaOH and adjusting the final reaction pH. d. Initiate the reaction by adding the ferulic acid solution to the cell suspension. A typical starting concentration is 5-50 mM.[3] e. Incubate the reaction mixture in a shaking incubator at the optimal temperature and pH for the specific enzyme (e.g., 35-50°C, pH 5.5-6.0).[3][6] f. Withdraw samples at regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

3. Sample Preparation and Analysis: a. Stop the reaction in the collected sample by adding two volumes of methanol or acetonitrile.[3][6] b. Centrifuge the sample (10,000 x g, 10 min) to pellet cell debris. c. Filter the supernatant through a 0.22 µm syringe filter. d. Analyze the sample by HPLC as described in Protocol 3.

Protocol 2: Synthesis with Purified PAD Enzyme

This protocol offers greater control over reaction components but requires additional protein purification steps.

1. Enzyme Expression and Purification: a. Grow and induce the recombinant E. coli cells as described in Protocol 1 (Steps 1a-1f). b. Harvest the cells and resuspend the pellet in lysis buffer.[3] c. Lyse the cells via ultrasonication on ice. d. Clarify the lysate by centrifugation (10,000 x g, 20 min, 4°C) to obtain the crude cell-free extract.[3][8] e. If using a His-tagged enzyme, purify the PAD from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.[3][8] f. Elute the purified enzyme and perform a buffer exchange into a suitable storage buffer (e.g., 50 mM sodium phosphate, pH 7.0). g. Determine the protein concentration using a Bradford or BCA assay.[3] Verify purity by SDS-PAGE.

2. Enzymatic Reaction: a. Prepare the reaction mixture in a suitable vessel. This should contain the reaction buffer (e.g., 200 mM Na₂HPO₄-citric acid, pH 5.5), ferulic acid (5-50 mM), and the purified PAD enzyme (e.g., 2 µg/mL).[3] b. Initiate the reaction by adding the enzyme. c. Incubate at the optimal temperature (e.g., 50°C for BaPAD) with gentle agitation.[3] d. Collect and process samples as described in Protocol 1 (Steps 3a-3d) for HPLC analysis.

Protocol 3: Analytical HPLC Method

1. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Isocratic or gradient elution. A typical mobile phase is a mixture of acetonitrile (or methanol) and water containing a small amount of acid (e.g., 0.1% formic acid) to ensure the analytes are in their protonated state. Example: 40% acetonitrile, 60% water with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector set to 280 nm or 310 nm.
  • Injection Volume: 10 µL.

2. Quantification: a. Prepare stock solutions of ferulic acid and 4-vinylguaiacol standards of known concentrations in methanol. b. Create a series of dilutions to generate a standard curve for each compound. c. Inject the standards into the HPLC system and plot the peak area versus concentration to create a calibration curve. d. Quantify the amount of ferulic acid consumed and 4-vinylguaiacol produced in the reaction samples by comparing their peak areas to the calibration curves.

Data Presentation and Expected Results

The efficiency of the biotransformation is assessed by calculating the molar conversion yield and volumetric productivity.

  • Molar Conversion Yield (%) = (Moles of 4-VG produced / Moles of FA consumed) x 100

  • Volumetric Productivity (g/L/h) = (Concentration of 4-VG in g/L) / (Reaction time in hours)

Table 1: Comparison of Reaction Parameters for Different PAD Enzymes

Enzyme SourceSystemOptimal pHOptimal Temp. (°C)Substrate Conc.Molar Yield (%)Reference
Schizophyllum commune (ScoFAD)Purified5.535Not specifiedHigh efficiency[6][7]
Bacillus atrophaeus (BaPAD)Whole-cell5.550500 mM (in biphasic)>70[2][3]
Bacillus pumilus S-1Whole-cellNot specifiedNot specified~5 g/L93.1[1]
Enterobacter sp.PurifiedNot specifiedNot specified200 mM~90[5]

Note: Yields are highly dependent on specific reaction conditions, including the use of biphasic systems to mitigate product toxicity.

Under optimal conditions, researchers can expect near-complete conversion of ferulic acid. For instance, using a whole-cell system with Bacillus atrophaeus PAD in an aqueous-octanol biphasic system, a final 4-VG concentration of over 100 g/L with a molar conversion yield of over 85% has been reported.[3]

Process Optimization and Advanced Applications

Overcoming Toxicity with Biphasic Systems

Both high concentrations of ferulic acid and the 4-VG product can be toxic to microbial cells, limiting the final product titer.[2][3] An effective strategy to overcome this is to establish an aqueous-organic biphasic system. An immiscible organic solvent (e.g., 1-octanol, diisononyl phthalate) is added to the reaction.[2][3][9] The 4-VG product, being more lipophilic than the ferulic acid substrate, preferentially partitions into the organic phase. This in-situ product removal sequesters the toxic product from the biocatalyst, dramatically improving cell viability and allowing for higher substrate loading and final product concentrations.[2][3]

Continuous Synthesis with Immobilized Enzymes

For industrial-scale production, continuous processing is often preferred. PAD enzymes can be immobilized onto a solid support, such as agarose beads, and packed into a column to create a fixed-bed reactor.[6][10][11] A solution of ferulic acid is then continuously flowed through the column, and the product stream containing 4-VG is collected at the outlet. This approach offers several benefits, including enzyme reusability, simplified downstream processing, and stable, long-term operation.[6][11]

G cluster_workflow Continuous Flow Synthesis Workflow Substrate Ferulic Acid Substrate Reservoir Pump Peristaltic Pump Substrate->Pump Reactor Packed-Bed Reactor (Immobilized PAD) Pump->Reactor Collector Product Collection (4-VG Stream) Reactor->Collector Analysis Online/Offline HPLC Analysis Collector->Analysis

Caption: Workflow for continuous 4-VG production using an immobilized enzyme reactor.

Conclusion

The enzymatic synthesis of this compound (4-vinylguaiacol) from ferulic acid is a powerful demonstration of green chemistry principles applied to the production of valuable flavor and fragrance compounds. By leveraging the high specificity and efficiency of phenolic acid decarboxylases, researchers can achieve high yields under mild conditions using renewable feedstocks. The protocols and optimization strategies outlined in this guide provide a solid foundation for laboratory-scale synthesis and a pathway toward developing scalable, continuous bioprocesses.

References

  • Zieniuk, B., Fabiszewska, A., & Misiukiewicz-Poć, M. (2021). Lipase-catalyzed synthesis of phenolic compounds esters. ResearchGate. [Link]

  • Detering, T., Mundry, K., & Berger, R. G. (2020). Generation of 4-vinylguaiacol through a novel high-affinity ferulic acid decarboxylase to obtain smoke flavours without carcinogenic contaminants. PLOS ONE, 15(12), e0244290. [Link]

  • Petermeier, F., et al. (2021). A Phenolic Acid Decarboxylase-Based All-Enzyme Hydrogel for Flow Reactor Technology. Catalysts, 11(11), 1338. [Link]

  • Gyan, S., et al. (2018). Lipase-catalyzed synthesis of phenolic lipids from fish liver oil and dihydrocaffeic acid. ResearchGate. [Link]

  • Hua, D., et al. (2007). Rapid Transformation of Ferulic Acid to 4-Vinyl Guaiacol by Bacillus pumilus S-1. Asian Journal of Chemistry, 19(1), 613-617. [Link]

  • Barros, T. G., et al. (2023). Bioconversion of Ferulic Acid to 4-Vinylguaiacol by Ferulic Acid Decarboxylase from Brucella intermedia TG 3.48. Molecules, 28(20), 7196. [Link]

  • Yang, X., et al. (2024). Characterization and modification of phenolic acid decarboxylase from marine bacteria for the synthesis of 4-vinyl phenol derivatives. World Journal of Microbiology and Biotechnology, 40(2), 52. [Link]

  • Chen, N., et al. (2019). Bioproduction of High-Concentration 4-Vinylguaiacol Using Whole-Cell Catalysis Harboring an Organic Solvent-Tolerant Phenolic Acid Decarboxylase From Bacillus atrophaeus. Frontiers in Microbiology, 10, 1752. [Link]

  • Chen, N., et al. (2019). Bioproduction of High-Concentration 4-Vinylguaiacol Using Whole-Cell Catalysis Harboring an Organic Solvent-Tolerant Phenolic Acid Decarboxylase From Bacillus atrophaeus. Frontiers in Microbiology, 10, 1752. [Link]

  • Lehnhardt, F., et al. (2023). Gram-scale production of 4-vinyl guaiacol in the fast-growing phototrophic cyanobacterium Synechococcus sp. PCC 11901. Green Chemistry, 25(18), 7175-7183. [Link]

  • Coghe, S., et al. (2004). Ferulic Acid Release and 4-Vinylguaiacol Formation during Brewing and Fermentation: Indications for Feruloyl Esterase Activity in Saccharomyces cerevisiae. Journal of Agricultural and Food Chemistry, 52(3), 602-608. [Link]

  • Zieniuk, B., et al. (2022). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 27(15), 5024. [Link]

  • Vicinanza, S., et al. (2023). Lipase-mediated flow synthesis of nature-inspired phenolic carbonates. Green Chemistry, 25(17), 6799-6804. [Link]

  • Max, B., et al. (2012). Decarboxylation of ferulic acid to 4-vinyl guaiacol by Streptomyces setonii. Applied Biochemistry and Biotechnology, 166(2), 289-299. [Link]

  • Fabiszewska, A., et al. (2022). Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate. Molecules, 27(15), 5024. [Link]

  • Danieli, B., et al. (2006). Synthesis of Enantiomerically Enriched Dimers of Vinylphenols by Tandem Action of Laccases and Lipases. Advanced Synthesis & Catalysis, 348(10-11), 1313-1322. [Link]

  • Vilela, N., et al. (2024). From Residues to Clove: Harnessing Novel Phenolic Acid Decarboxylase for 4-Vinyl Guaiacol Production in Industrial Yeast. ResearchGate. [Link]

  • Detering, T., et al. (2020). Generation of 4-vinylguaiacol through a novel high-affinity ferulic acid decarboxylase to obtain smoke flavours. PLOS ONE, 15(12), e0244290. [Link]

  • Li, Q., et al. (2024). Enhancing the characteristics of phenolic acid decarboxylase via N-terminal substitution and investigating its immobilization. World Journal of Microbiology and Biotechnology, 40(2), 48. [Link]

  • Kobayashi, S., & Uyama, H. (2001). Laccase-Catalyzed Curing of Vinyl Polymers Bearing a Phenol Moiety in the Side Chain. Biomacromolecules, 2(2), 596-600. [Link]

  • Burek, B. O., et al. (2022). Stability Increase of Phenolic Acid Decarboxylase by a Combination of Protein and Solvent Engineering Unlocks Applications at Elevated Temperatures. ACS Catalysis, 12(15), 9316-9326. [Link]

  • Yang, X., et al. (2024). Phenolic acid decarboxylase catalyzes reactions of different substrates. ResearchGate. [Link]

  • d'Acunzo, F., & Galli, C. (2021). Laccase-mediated synthesis of bioactive natural products and their analogues. Natural Product Reports, 38(11), 2118-2147. [Link]

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Application Notes and Protocols: Exploring 3-Ethenyl-4-methoxyphenol as a Potential Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Versatile Phenolic Building Block

In the landscape of pharmaceutical research and development, the identification and characterization of novel intermediates are paramount to the discovery of new therapeutic agents. 3-Ethenyl-4-methoxyphenol, a substituted vinylphenol, emerges as a compound of significant interest. Its molecular architecture, featuring a reactive vinyl group, a nucleophilic phenolic hydroxyl, and a methoxy moiety, presents a trifecta of functionalities ripe for chemical elaboration. This guide provides a comprehensive exploration of this compound, from its synthesis and characterization to its application in key cross-coupling reactions and its potential as a bioactive agent. These protocols and notes are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising intermediate in their synthetic endeavors. Vinylphenols, as a class, are recognized for their roles as precursors to polymers and as valuable intermediates in organic synthesis.[1][2] The inherent reactivity of the vinyl group allows for the construction of complex molecular scaffolds, a critical aspect in the design of novel drug candidates.[3]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is fundamental to its effective and safe handling in a laboratory setting. The following table summarizes key data for this compound, extrapolated from data for structurally related methoxyphenols.

PropertyValueSource/Reference
Molecular Formula C₉H₁₀O₂N/A
Molecular Weight 150.17 g/mol N/A
Appearance Expected to be a solid or oilGeneral knowledge of similar phenols
Boiling Point Not availableN/A
Melting Point Not availableN/A
Solubility Expected to be soluble in common organic solvents (e.g., methanol, ethanol, DMSO)General knowledge of similar phenols
pKa Expected to be around 10

Safety Precautions: As with all phenolic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[4] Work should be conducted in a well-ventilated fume hood.[4] Avoid inhalation, ingestion, and skin contact.[4] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[4]

Synthesis and Purification of this compound

The synthesis of this compound can be effectively achieved via a Wittig reaction, a cornerstone of alkene synthesis in organic chemistry.[5] This approach utilizes the readily available and bio-sourced starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde).[6]

Workflow for the Synthesis of this compound

Synthesis_Workflow Start Start: Vanillin Wittig Wittig Reaction (Methyltriphenylphosphonium bromide, n-BuLi) Start->Wittig Reaction Reaction Mixture Wittig->Reaction Quench Aqueous Workup (NH4Cl solution) Reaction->Quench Extraction Extraction (Ethyl acetate) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis via Wittig Reaction

This protocol details the synthesis of this compound from vanillin.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will turn a characteristic deep yellow or orange, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Wittig Reaction:

    • Dissolve vanillin (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.

    • Slowly add the vanillin solution to the ylide suspension at room temperature.

    • Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[7][8]

    • A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.

    • Collect the fractions containing the product (monitor by TLC) and concentrate them under reduced pressure to yield pure this compound.

Characterization of this compound

The structural elucidation of the synthesized this compound is crucial for confirming its identity and purity. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data:
TechniqueExpected Observations
¹H NMR - Aromatic protons in the range of 6.5-7.5 ppm. - Vinyl protons (three distinct signals) in the range of 5.0-7.0 ppm, showing characteristic doublet and doublet of doublets splitting patterns. - Methoxy protons as a singlet around 3.8-4.0 ppm. - Phenolic hydroxyl proton as a broad singlet (position can vary depending on solvent and concentration).
¹³C NMR - Aromatic carbons in the range of 100-160 ppm. - Vinyl carbons in the range of 110-140 ppm. - Methoxy carbon around 55-60 ppm.
Mass Spec. - Molecular ion peak (M⁺) corresponding to the molecular weight of 150.17.

Note: The exact chemical shifts and splitting patterns can be influenced by the deuterated solvent used for NMR analysis.[9]

Application as a Pharmaceutical Intermediate: Cross-Coupling Reactions

The vinyl group of this compound is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions.[10][11][12][13] These reactions are fundamental in modern pharmaceutical synthesis for the formation of carbon-carbon bonds.[14]

Protocol 2: Heck-Mizoroki Reaction

The Heck reaction allows for the coupling of the vinyl group with aryl or vinyl halides, providing access to substituted stilbene and diarylethene scaffolds.[10][11][15]

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), palladium(II) acetate (0.02-0.05 equivalents), and triphenylphosphine (0.04-0.10 equivalents).

  • Add the base (triethylamine, 2.0 equivalents, or potassium carbonate, 2.0 equivalents) and the anhydrous solvent.

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Workflow for the Heck-Mizoroki Reaction

Heck_Workflow Substrates This compound + Aryl Halide Catalyst Pd(OAc)2 / PPh3 Base (Et3N or K2CO3) Substrates->Catalyst Reaction Heck Coupling (80-100 °C) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted Stilbene Derivative Purification->Product

Caption: General workflow for the Heck-Mizoroki reaction.

Protocol 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the reaction of the vinyl group with an organoboron compound, offering a powerful method for constructing biaryl and vinyl-aryl structures.[12][13][16][17]

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

  • A base (e.g., potassium carbonate, potassium phosphate)

  • A solvent system (e.g., toluene/water, dioxane/water)

Procedure:

  • In a reaction vessel, combine this compound (1.2 equivalents), the arylboronic acid (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the phosphine ligand (if required).

  • Add the base (2.0-3.0 equivalents) and the solvent system.

  • Degas the mixture thoroughly with an inert gas.

  • Heat the reaction mixture to 80-110 °C and stir until completion (monitor by TLC).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Evaluation of Bioactivity: Antioxidant Assays

Phenolic compounds are well-known for their antioxidant properties, which are often associated with various health benefits.[18] The antioxidant potential of this compound can be readily assessed using standard in vitro assays such as the DPPH and ABTS radical scavenging assays.[4][19][20]

Protocol 4: DPPH Radical Scavenging Assay

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color, which is reduced to a yellow-colored non-radical form in the presence of an antioxidant. The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity.[19][20]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • A positive control (e.g., ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of this compound and the positive control in methanol.

  • Assay:

    • In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).

    • Add an equal volume of the DPPH solution to each well.

    • Prepare a blank (methanol only) and a control (methanol + DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Protocol 5: ABTS Radical Cation Decolorization Assay

Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•⁺) is a blue-green chromophore. In the presence of an antioxidant, the radical is reduced, causing a loss of color. The decrease in absorbance at ~734 nm is measured.[4][19]

Procedure:

  • Preparation of ABTS•⁺ Solution:

    • Prepare a stock solution of ABTS and potassium persulfate in water.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

    • Dilute the ABTS•⁺ solution with methanol or ethanol to an absorbance of ~0.7 at 734 nm.

  • Assay and Calculation:

    • Follow a similar procedure as the DPPH assay, adding the sample dilutions to the ABTS•⁺ solution.

    • Measure the absorbance at 734 nm after a short incubation period (e.g., 6 minutes).

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Conclusion and Future Outlook

This compound represents a versatile and accessible chemical intermediate with considerable potential in pharmaceutical and medicinal chemistry. The protocols detailed herein provide a solid foundation for its synthesis, purification, characterization, and application in fundamental carbon-carbon bond-forming reactions. Furthermore, the evaluation of its antioxidant properties opens avenues for its exploration as a bioactive agent. The strategic application of this building block in the synthesis of complex molecular architectures will undoubtedly contribute to the advancement of drug discovery programs. Future work should focus on the exploration of a wider range of derivatives and their biological evaluation in various therapeutic areas.

References

  • El-Ghorab, A. H., & El-Massry, K. F. (2012). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Journal of Applied Pharmaceutical Science, 2(5), 111-115.
  • Pellegrini, N., Serafini, M., Colombi, B., Del Rio, D., Salvatore, S., Bianchi, M., & Brighenti, F. (2003). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Journal of Agricultural and Food Chemistry, 51(21), 6383–6386.
  • Nur, S., & Sari, D. K. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. E3S Web of Conferences, 503, 07005.
  • Kishimoto, Y., & Tani, M. (2025). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Molecules, 30(1), 123.
  • Fargier, G., et al. (2023). Challenges and advances in biotechnological approaches for the synthesis of canolol and other vinylphenols from biobased p-hydroxycinnamic acids: a review. Biotechnology for Biofuels and Bioproducts, 16(1), 173.
  • Hangzhou Viablife Biotech Co., Ltd. (n.d.). What are the industrial applications of 4-vinylphenol?. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Role of 4-Vinylphenol in Modern Material Science and Food Technology. Retrieved from [Link]

  • University of California, Irvine. (2013, March 21). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Beilstein-Institut. (2017). Heck Reaction—State of the Art. Beilstein Journal of Organic Chemistry, 13, 2036–2095.
  • Al-Tel, T. H. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Molecules, 25(22), 5396.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Sharma, G., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359–22381.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • Al-Tel, T. H. (2020). One pot O-alkylation / Wittig olefination of hydroxybenzaldehydes in DMSO. Molecules, 25(22), 5396.
  • Yoshimura, A., et al. (2020). Synthesis of Phenol-Derived cis-Vinyl Ethers Using Ethynyl Benziodoxolone. The Journal of Organic Chemistry, 85(24), 16298–16310.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(10), 2176–2187.
  • Allais, F., & Dusselier, M. (2017).
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Gasser, G., & Patin, A. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry, 10, 930193.
  • Carretero, J. C., & García Ruano, J. L. (2013). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A.
  • Singh, S., & Singh, A. (2017). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Journal of the Serbian Chemical Society, 82(10), 1055-1077.
  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry, 15(1), 103523.
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Troubleshooting & Optimization

"preventing polymerization of 3-ethenyl-4-methoxyphenol during synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-ethenyl-4-methoxyphenol. This document is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions to ensure a successful synthesis by preventing unwanted polymerization.

Introduction: The Challenge of Polymerization

This compound, a valuable building block in organic synthesis, is prone to polymerization due to its vinyl group, which can readily undergo free-radical chain reactions. This unwanted polymerization can lead to decreased yields, formation of intractable tars, and difficulty in purification. This guide provides a comprehensive overview of the causes of polymerization and robust strategies to prevent it.

Frequently Asked Questions (FAQs)

Q1: What is polymerization in the context of this compound synthesis?

Polymerization is a process where individual molecules of this compound (monomers) react together to form long polymer chains or networks. This is typically initiated by free radicals, which can be generated by heat, light, or the presence of peroxides. The vinyl group is particularly susceptible to this type of reaction.

Q2: What are the tell-tale signs of polymerization during my reaction?

There are several indicators that polymerization may be occurring:

  • Increased Viscosity: The reaction mixture becomes noticeably thicker or more viscous.

  • Solid Formation: The appearance of a solid precipitate or the entire reaction mixture solidifying.

  • Color Change: A darkening of the reaction mixture, often to a brown or black tar-like substance.

  • Exotherm: A sudden and uncontrolled increase in the reaction temperature.

Q3: How do polymerization inhibitors work?

Polymerization inhibitors are compounds that scavenge free radicals, effectively terminating the chain reaction of polymerization. They are added in small quantities to the reaction mixture to prevent the initiation of this unwanted side reaction. Common inhibitors include sterically hindered phenols like butylated hydroxytoluene (BHT) and quinone derivatives like hydroquinone monomethyl ether (MEHQ).

Q4: Can I remove the inhibitor after the synthesis?

Yes, inhibitors can be removed during purification. Common methods include column chromatography, distillation (if the boiling point difference is sufficient), or washing with a basic aqueous solution (e.g., 1M NaOH) to deprotonate and extract the phenolic inhibitor.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: My reaction mixture is becoming viscous or solidifying.

  • Probable Cause: This is a classic sign of significant polymerization. The initiators of polymerization (heat, light, or impurities) are overwhelming the inhibitor present.

  • Immediate Action:

    • If safe to do so, immediately cool the reaction mixture in an ice bath to slow down the polymerization rate.

    • If the reaction is still salvageable, consider adding an additional small portion of the polymerization inhibitor.

  • Preventative Measures for Future Syntheses:

    • Increase Inhibitor Concentration: You may need to increase the concentration of your chosen inhibitor. See the table below for recommended ranges.

    • Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Exclude Light and Air: Use an amber glass flask or wrap the flask in aluminum foil to protect it from light. Ensure a continuous inert atmosphere (e.g., nitrogen or argon) is maintained throughout the synthesis.

Issue 2: My final product has a low yield and is difficult to purify.

  • Probable Cause: Low levels of polymerization may have occurred, leading to the formation of oligomers and small polymers that are difficult to separate from the desired product.

  • Troubleshooting Steps:

    • Re-evaluate your purification method: A different solvent system for column chromatography or a change in the purification technique (e.g., from distillation to chromatography) may be necessary.

    • Check for Peroxides: Peroxides in solvents (especially ethers like THF) are notorious for initiating polymerization. Use freshly distilled or inhibitor-free solvents that have been tested for peroxides.

  • Preventative Measures:

    • Rigorous Inert Atmosphere: Ensure your inert gas setup is robust and that all reagents and solvents are thoroughly deoxygenated before use.

    • Choice of Inhibitor: The choice of inhibitor can be critical. For syntheses involving organometallic reagents, certain inhibitors may be incompatible. Refer to the inhibitor selection table below.

Issue 3: The reaction works, but the product polymerizes during storage.

  • Probable Cause: The purified product is unstable on its own and requires a stabilizer for storage.

  • Solution:

    • Add a small amount of a suitable inhibitor (e.g., BHT or MEHQ at 100-500 ppm) to the purified this compound.

    • Store the stabilized product in a cool, dark place under an inert atmosphere. An amber vial in a refrigerator is ideal.

Inhibitor Selection and Data

The choice of inhibitor is crucial for a successful synthesis. The following table provides a summary of common inhibitors for vinyl monomers.

Inhibitor NameAcronymTypical ConcentrationMechanism of Action
Butylated HydroxytolueneBHT100 - 1000 ppmA sterically hindered phenol that acts as a free-radical scavenger. It donates a hydrogen atom to the growing polymer radical, terminating the chain.
Hydroquinone monomethyl etherMEHQ50 - 500 ppmA highly effective radical scavenger that requires the presence of oxygen to function optimally. It is a common choice for stabilizing styrenic monomers.
PhenothiazinePTZ100 - 1000 ppmA high-temperature inhibitor that can scavenge multiple radical species. It is often used in distillations or high-temperature reactions.
2,2,6,6-Tetramethylpiperidine-1-oxylTEMPO50 - 200 ppmA stable free radical that acts as a radical trap. It does not require oxygen to be effective. It is a very efficient inhibitor but can be more expensive.

Experimental Protocol: A Best-Practice Synthesis Example

This protocol describes a Wittig reaction to synthesize this compound, incorporating best practices for polymerization prevention.

Step 1: Preparation

  • All glassware should be oven-dried and cooled under a stream of nitrogen.

  • Solvents (e.g., THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and deoxygenated by bubbling with nitrogen for at least 30 minutes.

  • The starting material, 3-formyl-4-methoxyphenol, should be pure.

Step 2: Reaction Setup

  • Set up a three-necked flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Charge the flask with methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base (e.g., n-butyllithium) via the dropping funnel to form the ylide.

Step 3: The Wittig Reaction with Polymerization Prevention

  • Dissolve the 3-formyl-4-methoxyphenol in anhydrous, deoxygenated THF containing an appropriate inhibitor (e.g., 200 ppm BHT).

  • Slowly add this solution to the ylide mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

Step 4: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure at a low temperature (< 30 °C).

  • Purify the crude product by flash column chromatography. It is advisable to add a small amount of inhibitor (e.g., 100 ppm BHT) to the chromatography solvents to prevent polymerization on the column.

Step 5: Storage

  • After purification and solvent removal, add 200 ppm of BHT to the final product.

  • Store the product in an amber vial under a nitrogen atmosphere at 4 °C.

Visualizing the Process

Diagram 1: The Mechanism of Free-Radical Polymerization and Inhibition

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Inhibition/Termination I Initiator (I) R Free Radical (R.) I->R Heat/Light M Monomer (this compound) R->M + Monomer R->M RM Growing Polymer Chain (RM.) RM->M + n Monomers InH Inhibitor (InH) e.g., BHT RM->InH + Inhibitor RM->InH RM_term Terminated Polymer (RM-H) In_rad Stable Inhibitor Radical (In.)

Caption: Free-radical polymerization and its inhibition.

Diagram 2: Experimental Workflow for Preventing Polymerization

G start Start: Prepare Reagents solvents Deoxygenate Solvents (N2 sparging) start->solvents reagents Add Inhibitor (e.g., BHT) to Monomer Solution start->reagents setup Assemble Dry Glassware under Inert Atmosphere (N2/Ar) solvents->setup reagents->setup reaction Perform Reaction at Low Temperature (e.g., 0°C) setup->reaction purification Purify Product (e.g., Chromatography with inhibitor-doped solvent) reaction->purification storage Store Final Product with Inhibitor (Cool, Dark, Inert Atmosphere) purification->storage end End: Stable Product storage->end

Caption: A workflow for minimizing polymerization during synthesis.

References

  • MEHQ for Stabilization: K. E. Kûppers, "Stabilization of Vinyl Monomers," Journal of the American Oil Chemists' Society, vol. 55, no. 11, pp. 708-712, 1978. [Link]

  • BHT as an Antioxidant: L. R. Mahoney, "Antioxidantien," Angewandte Chemie, vol. 81, no. 15, pp. 555-564, 1969. [Link]

  • TEMPO as a Radical Scavenger: T. J. Connolly, "TEMPO as a Radical Scavenger in Organic Synthesis," Chemical Society Reviews, vol. 47, no. 1, pp. 163-196, 2018. [Link]

Technical Support Center: Method Validation for Quantifying 3-Ethenyl-4-Methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the method validation for quantifying 3-ethenyl-4-methoxyphenol, also commonly known as 4-vinylguaiacol (4-VG), in complex matrices.

Introduction to 4-Vinylguaiacol (4-VG) and Analytical Challenges

4-Vinylguaiacol is a phenolic compound responsible for characteristic spicy and clove-like aromas. While desirable in certain products like German wheat beers, it is considered an off-flavor in others, such as pale lagers and wine.[1] Its presence and concentration are critical quality parameters in the food and beverage industry. Quantifying 4-VG in complex matrices like beer, wine, or biological fluids presents significant analytical challenges due to the presence of numerous interfering compounds.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For 4-VG, this means ensuring the method can accurately and reliably measure its concentration despite matrix complexity. This guide is structured to address frequently asked questions and troubleshoot common issues encountered during the validation process, adhering to internationally recognized standards such as the ICH Q2(R1) guidelines.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the essential validation parameters I must assess for a quantitative 4-VG method?

According to the ICH Q2(R1) guideline, a quantitative method for an active moiety or a specific impurity requires assessment of the following core parameters:

  • Accuracy: How close your measured value is to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes Repeatability (short-term) and Intermediate Precision (within-lab variations).[5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[4]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Q2: What is a "matrix effect" and how can it affect my 4-VG analysis?

A matrix effect occurs when components in the sample, other than the analyte of interest, interfere with the analytical measurement.[6] In techniques like liquid chromatography-mass spectrometry (LC-MS), these effects can cause ion suppression or enhancement, leading to inaccurate quantification.[5][7] The matrix refers to all the components of the sample, such as proteins, salts, and lipids.[6] For example, in beer or wine analysis, sugars, proteins, and other phenolic compounds can co-elute with 4-VG, suppressing its signal in the mass spectrometer and causing you to report a falsely low concentration.

Q3: What are the most common analytical techniques for quantifying 4-VG?

The most prevalent techniques are chromatographic methods due to their ability to separate 4-VG from matrix interferences:

  • High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD): A robust and widely used method. Isocratic separation on a C18 column with UV detection around 260 nm is common.[1][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization of the phenolic group to improve volatility and sensitivity. It offers high specificity.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides the highest sensitivity and specificity, making it ideal for detecting very low concentrations of 4-VG in highly complex matrices.[11]

Q4: How do I choose the right sample preparation technique?

The goal of sample preparation is to extract 4-VG and remove interfering matrix components.[12][13] The choice depends on the matrix complexity and the analytical technique.

  • Liquid-Liquid Extraction (LLE): A traditional method using an immiscible organic solvent to extract 4-VG. While effective, it can be labor-intensive and use large solvent volumes.[14]

  • Solid-Phase Extraction (SPE): A highly effective and common technique for cleaning and concentrating phenolic compounds from liquid samples like wine.[15] A C18 cartridge can be used to retain 4-VG while more polar matrix components are washed away.[15]

  • Direct Injection: For simpler matrices or when using a highly specific detector like MS/MS, direct injection after simple filtration may be possible, but this risks instrument contamination and matrix effects.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during method validation and routine use.

Problem Potential Causes Recommended Solutions & Explanations
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Column Degradation: Loss of stationary phase or contamination. 3. Inappropriate Mobile Phase pH: For phenolic compounds, pH can affect peak shape. 4. Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase.1. Dilute the sample or reduce the injection volume. 2. Wash the column with a strong solvent or replace it if it's at the end of its life. 3. Adjust the mobile phase pH. A small amount of acid (e.g., phosphoric or formic acid) often improves the peak shape for phenolic compounds like 4-VG.[8][9] 4. Re-dissolve the sample in the mobile phase or a weaker solvent.
Low Analyte Recovery (<80%) 1. Inefficient Extraction: The chosen sample preparation method (LLE, SPE) is not effectively extracting 4-VG. 2. Analyte Degradation: 4-VG may be unstable under certain pH or temperature conditions. 3. Ion Suppression (LC-MS): Co-eluting matrix components are interfering with the ionization of 4-VG.[16]1. Optimize the SPE protocol: Test different sorbents, wash solvents, and elution solvents. For LLE, experiment with different extraction solvents and pH adjustments. 2. Investigate analyte stability: Perform stability studies in the matrix at different temperatures and time points. 3. Improve chromatographic separation to move 4-VG away from the interfering peaks.[7] Also, consider using a stable isotope-labeled internal standard (SIL-IS) to compensate for suppression.[6]
Poor Reproducibility (High %RSD in Precision) 1. Inconsistent Sample Preparation: Manual steps like pipetting or extraction are being performed variably. 2. Instrument Instability: Fluctuations in pump flow rate, column temperature, or detector response.[11] 3. Non-homogenous Sample: The analyte is not evenly distributed in the sample matrix.1. Automate sample preparation where possible. Ensure all analysts are following the SOP precisely. Use calibrated pipettes. 2. Perform system suitability tests before each run. Equilibrate the system thoroughly, especially the column.[16] 3. Ensure thorough mixing/homogenization of the sample before taking an aliquot for analysis.[14]
Linearity Fails (r² < 0.99) 1. Detector Saturation: The concentration of the highest standard is beyond the linear range of the detector. 2. Inaccurate Standard Preparation: Errors in serial dilutions. 3. Matrix Effects at High Concentrations: Interference becomes more pronounced at higher analyte levels.1. Lower the concentration of the upper calibration standards. 2. Prepare fresh calibration standards, carefully verifying each dilution step. Use a calibrated balance and volumetric flasks. 3. Use matrix-matched calibration standards. Prepare your standards in a blank matrix (a sample known to not contain 4-VG) to mimic the effect seen in real samples.[6]

Experimental Protocols & Workflows

Workflow for Method Validation

The following diagram illustrates a logical workflow for validating a quantitative method for 4-VG.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Final Validation & Implementation Dev Method Development (Select Column, Mobile Phase, etc.) Opt Method Optimization (Peak Shape, Resolution) Dev->Opt SST System Suitability Test (SST) (Define Criteria) Opt->SST Spec Specificity (Peak Purity, Interferences) SST->Spec Lin Linearity & Range (Calibration Curve) Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Lin->Prec LODQ LOD & LOQ (S/N Ratio or SD of Intercept) Lin->LODQ Rob Robustness (Deliberate Small Changes) LODQ->Rob Stab Solution Stability Rob->Stab Report Validation Report (Summarize Data) Stab->Report

Caption: High-level workflow for analytical method validation.

Protocol: Determining Accuracy via Spike Recovery

This protocol determines how accurately the method can measure 4-VG in the actual sample matrix.

  • Prepare Blank Matrix: Obtain a sample of the matrix (e.g., beer) that is known to be free of 4-VG or has a very low, known background level.

  • Prepare Spiking Solutions: Prepare a stock solution of 4-VG standard at a known concentration.

  • Spike Samples: Spike the blank matrix at three different concentration levels (e.g., low, medium, and high) covering the method's range. For example, 80%, 100%, and 120% of the target concentration. Prepare at least three replicates at each level.

  • Process and Analyze: Process the spiked samples and un-spiked controls using the complete analytical method (sample preparation through analysis).

  • Calculate Percent Recovery: Use the following formula for each replicate:

    • % Recovery = [(Concentration_Spiked_Sample - Concentration_Unspiked_Sample) / Concentration_Spiked] x 100

  • Acceptance Criteria: The mean percent recovery should typically be within 80-120%, with a relative standard deviation (%RSD) among replicates of ≤15%.

Troubleshooting Matrix Effects: A Decision Tree

When unexpected results point towards matrix effects, this decision tree can guide your troubleshooting process.

G start Inconsistent or Poor Recovery/Quantitation d1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->d1 d2 Post-Extraction Spike vs. Neat Standard Response Ratio Significantly Different from 1? d1->d2 Yes s1 Implement a co-eluting SIL-IS. This is the most effective way to compensate for matrix effects. d1->s1 No s2 Significant Matrix Effect Confirmed. Proceed to Mitigation. d2->s2 Yes s3 Matrix Effect is Minimal. Investigate other causes (e.g., sample prep, stability). d2->s3 No d3 Can Chromatography be Improved to Separate Analyte from Interferences? s4 Optimize Chromatography: - Change gradient - Use a different column chemistry - Adjust mobile phase. d3->s4 Yes s5 Improve Sample Preparation: - Use a more selective SPE phase - Add extra wash steps - Consider derivatization. d3->s5 No s2->d3

Caption: Decision tree for troubleshooting matrix effects.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. National Library of Indonesia. Available from: [Link]

  • Spectroscopy Online. (2022). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • Infinix Bio. (2026). Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. Available from: [Link]

  • Springer Nature Experiments. Extraction and Isolation of Phenolic Compounds. Available from: [Link]

  • LCGC. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from: [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules. Available from: [Link]

  • SciSpace. Extraction techniques for the determination of phenolic compounds in food. Available from: [Link]

  • Shimadzu. LCMS Troubleshooting Tips. Available from: [Link]

  • ResearchGate. (2013). Techniques for Analysis of Plant Phenolic Compounds. Available from: [Link]

  • ResearchGate. Matrix effects: Causes and solutions. Available from: [Link]

  • University of Cádiz. Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine. Available from: [Link]

  • American Society of Brewing Chemists. (1983). A Rapid and Sensitive Method for the Determination of 4-Vinyl Guaiacol in Beer by Electron-Capture Gas-Liquid Chromatography. Available from: [Link]

  • SciELO. (2013). Determination of 4-vinylgaiacol and 4-vinylphenol in top-fermented wheat beers by isocratic high performance liquid chromatography with ultraviolet detector. Available from: [Link]

  • ResearchGate. (2013). Determination of 4-vinylgaiacol and 4-vinylphenol in Top-fermented Wheat Beers by Isocratic High Performance Liquid Chromatography with Ultraviolet Detector. Available from: [Link]

  • Mebak.org. (2025). B-420.20.131 [2025-04] 4-Vinylguaiacol and 4-Vinylphenol – HPLC. Available from: [Link]

  • Vitis. (2009). Analysis of 4-vinylphenol and 4-vinylguaiacol in wines from the WuÈ rttemberg region (Germany). Available from: [Link]

  • International Journal of Pharmacy & Drug Studies. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices. Available from: [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). A Review on Analytical method Development and Validation. Available from: [Link]

  • ResearchGate. (2018). Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4- methoxycinnamaldehyde in Etlingera pavieana rhizomes. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 3-Ethenyl-4-methoxyphenol and Other Key Phenols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for novel and effective antioxidant agents, phenolic compounds remain a cornerstone of investigation due to their potent free-radical scavenging capabilities. This guide provides a detailed comparative analysis of the antioxidant activity of 3-ethenyl-4-methoxyphenol, also known as 4-vinylguaiacol (4-VG), alongside three widely recognized phenolic antioxidants: gallic acid, butylated hydroxytoluene (BHT), and the vitamin E analog, Trolox.

This document delves into the structural and mechanistic underpinnings of their antioxidant action, supported by established in-vitro assay protocols. By presenting a side-by-side comparison, this guide aims to equip researchers with the foundational knowledge to evaluate the potential of this compound within the broader landscape of phenolic antioxidants.

Introduction to Phenolic Antioxidants and their Significance

Phenolic compounds are a diverse group of secondary metabolites found in plants, characterized by an aromatic ring bearing one or more hydroxyl groups.[1][2] Their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals forms the basis of their antioxidant activity. This function is critical in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[2][3]

The efficacy of a phenolic antioxidant is intrinsically linked to its chemical structure, including the number and arrangement of hydroxyl groups, steric hindrance, and the presence of other functional groups that can stabilize the resulting phenoxy radical. Understanding these structure-activity relationships is paramount for the rational design and development of new antioxidant-based therapeutics.

Profile of Compared Phenolic Compounds

This guide focuses on a comparative assessment of four phenols, each with distinct structural features and applications.

This compound (4-Vinylguaiacol) is a naturally occurring phenolic compound found in various essential oils and is a thermal degradation product of ferulic acid.[4][5] Its structure, featuring a vinyl group, a hydroxyl group, and a methoxy group on the benzene ring, suggests potential for antioxidant activity. Studies have indicated that 4-vinylguaiacol possesses antioxidant properties, in some cases comparable to α-tocopherol, particularly in inhibiting lipid peroxidation in oil-in-water emulsions.[6]

Gallic Acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid abundant in fruits and vegetables, renowned for its potent antioxidant and anti-inflammatory properties.[2] Its three hydroxyl groups contribute to its high radical-scavenging capacity, making it a common standard in antioxidant assays.[7][8]

Butylated Hydroxytoluene (BHT) is a synthetic hindered phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals.[9][10] Its bulky tert-butyl groups provide steric hindrance, which stabilizes the phenoxy radical and prevents the propagation of free radical chain reactions.[9]

Trolox is a water-soluble analog of vitamin E and is a widely accepted standard in various antioxidant capacity assays.[11][12] Its chromanol ring is the active site for radical scavenging, and its water solubility makes it a convenient reference compound for both hydrophilic and lipophilic antioxidants.[13]

Caption: Chemical Structures of the Compared Phenolic Compounds.

Comparative Antioxidant Activity: Experimental Data

To provide a quantitative comparison, the antioxidant activities of gallic acid, BHT, and Trolox, as determined by common in-vitro assays, are summarized below. While direct comparative data for this compound against these specific standards under identical conditions is limited in the literature, its reported antioxidant potential will be discussed in the context of these benchmarks.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 (µM)Reference
Gallic Acid13.2 - 30.53[14]
BHT>100[14]
Trolox~45[14]

Lower IC50 values indicate higher antioxidant activity.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Activity

CompoundTEAC (Trolox Equivalents)Reference
Gallic Acid2.4 - 3.6[14]
BHT~0.5
Trolox1.0 (by definition)[11][13]

Higher TEAC values indicate greater antioxidant activity relative to Trolox.

Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay

CompoundFRAP Value (µM Fe(II) equivalents)Reference
Gallic AcidHigh, often used as a standard[14]
BHTModerate
TroloxHigh[6]

Higher FRAP values indicate greater reducing power.

Discussion of this compound (4-Vinylguaiacol) Activity:

Experimental Protocols for Antioxidant Assays

The following are detailed, step-by-step methodologies for the three key assays discussed in this guide. These protocols are based on established methods and serve as a foundation for reproducible in-vitro antioxidant capacity assessment.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[16]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (this compound, gallic acid, BHT, Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a 0.1 mM DPPH solution in methanol.

  • Prepare stock solutions of the test compounds and standards in methanol.

  • Create serial dilutions of the test compounds and standards.

  • Add 100 µL of each dilution to the wells of a 96-well microplate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.

DPPH_Workflow A Prepare DPPH and Sample Solutions B Mix in 96-well Plate A->B C Incubate (30 min, dark) B->C D Measure Absorbance (517 nm) C->D E Calculate % Inhibition D->E F Determine IC50 E->F ABTS_Mechanism ABTS ABTS ABTS_radical ABTS•+ (blue-green) ABTS->ABTS_radical Oxidation (K2S2O8) ABTS_radical->ABTS Reduction Antioxidant Antioxidant (e.g., Phenol) ABTS_radical->Antioxidant e- or H• transfer Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant

Caption: Reaction Mechanism of the ABTS Assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. [6][17] Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compounds and ferrous sulfate (FeSO₄) standard

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Prepare serial dilutions of the test compounds and a ferrous sulfate standard.

  • Add 180 µL of the FRAP reagent to the wells of a 96-well microplate.

  • Add 20 µL of the sample, standard, or blank to the respective wells.

  • Incubate the plate at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

  • Create a standard curve using the ferrous sulfate standards and express the antioxidant capacity of the samples as Fe(II) equivalents.

Structure-Activity Relationship and Mechanistic Insights

The antioxidant activity of phenolic compounds is governed by several structural features:

  • Hydroxyl Groups: The number and position of hydroxyl groups on the aromatic ring are crucial. A greater number of hydroxyl groups generally leads to higher antioxidant activity, as seen in the superior performance of gallic acid. [18]* Electron-Donating Groups: Substituents like methoxy (-OCH₃) and alkyl groups can increase the electron density on the aromatic ring, facilitating hydrogen or electron donation. The methoxy group in this compound likely contributes to its antioxidant potential.

  • Steric Hindrance: Bulky groups near the hydroxyl group, as in BHT, can enhance the stability of the resulting phenoxy radical, preventing it from initiating further radical reactions. [9]* Conjugation and Resonance: The vinyl group in this compound extends the conjugation of the aromatic system, which can contribute to the stabilization of the phenoxy radical through resonance.

The primary mechanism by which phenolic antioxidants scavenge free radicals is through Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT) . In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it. In the SET-PT mechanism, the phenol first donates an electron to the radical, forming a radical cation, which then loses a proton.

Conclusion

This comparative guide provides a framework for evaluating the antioxidant activity of this compound in the context of established phenolic antioxidants. The data presented for gallic acid, BHT, and Trolox offer clear benchmarks for assessing radical scavenging and reducing power.

While direct quantitative comparisons for this compound are still emerging, its structural features and existing qualitative data suggest it is a promising candidate for further antioxidant research. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative studies, which are essential for fully elucidating the antioxidant potential of this and other novel phenolic compounds. Future investigations should focus on direct, side-by-side comparisons using multiple validated assays to build a comprehensive and quantitative understanding of its efficacy.

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  • Tańska, M., Mikołajczak, N., & Konopka, I. (2018). Comparison of the effect of sinapic and ferulic acids derivatives (4-vinylsyringol vs. 4-vinylguaiacol) as antioxidants of rapeseed, flaxseed, and extra virgin olive oils. Food Chemistry, 240, 104-110.
  • Paśko, P., et al. (2019). Comparison of ABTS, DPPH, Phosphomolybdenum Assays for Estimating Antioxidant Activity and Phenolic Compounds in Five Different Plant Extracts. Journal of Food and Nutrition Research, 58(3), 259-268.
  • Luo, Y., et al. (2021). 4-Vinylguaiacol, an Active Metabolite of Ferulic Acid by Enteric Microbiota and Probiotics, Possesses Significant Activities against Drug-Resistant Human Colorectal Cancer Cells. ACS Omega, 6(7), 4551-4561.
  • The Implications of Composite Dark Purple Rice Malt on Phenolic Acid Profiles, 4-Vinyl Guaiacol Reduction and Enhancing the Antioxidation of Beer. (2022). Foods, 11(16), 2469.

Sources

Comparative Analysis and Cross-Validation of Analytical Methods for the Quantification of 3-Ethenyl-4-Methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ensuring Methodological Consistency and Data Integrity

Introduction: The Analytical Imperative for 3-Ethenyl-4-Methoxyphenol

This compound, commonly known in the scientific literature as 4-vinylguaiacol (4-VG), is a phenolic compound of significant interest across various fields. It is a key aroma compound in beverages like beer and wine, often considered an off-flavor, but a characteristic note in others such as German-style wheat beers. Beyond food science, its presence can indicate thermal degradation of lignin, making its accurate quantification crucial in biofuel and biomass research. In pharmaceutical development, related phenolic structures are common, and the principles for their analysis are directly transferable.

Given the compound's impact at varying concentrations, the ability to accurately and reliably measure it is paramount. However, different analytical techniques possess inherent biases, strengths, and weaknesses. Relying on a single, uncorroborated method can introduce systemic errors and risk the integrity of a research program. This guide provides a framework for the systematic validation and, critically, the cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the robust quantification of this compound. The objective is not merely to validate each method in isolation but to ensure their results are concordant, providing a higher degree of confidence in analytical outcomes.

Pillar 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC is a cornerstone of analytical chemistry, ideally suited for non-volatile or thermally labile compounds like many phenolics. Separation is achieved based on the analyte's partitioning between a stationary phase (e.g., C18) and a mobile phase.

Rationale for HPLC-DAD

The choice of HPLC is predicated on its ability to separate this compound from a complex sample matrix at ambient temperatures, thus preventing thermal degradation. The use of a Diode-Array Detector (DAD) is a crucial element of this protocol's self-validating system. Unlike a single-wavelength UV detector, a DAD acquires the full UV-Vis spectrum for the analyte peak. This allows for simultaneous quantification and identity confirmation. The spectral data can be used to assess peak purity, a critical aspect of specificity, ensuring that a co-eluting impurity is not contributing to the analyte signal.

Detailed Experimental Protocol: HPLC-DAD
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 chemistry provides excellent retention and separation for moderately polar phenolic compounds.

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 40:60 v/v) with 0.1% formic acid. The acid is added to suppress the ionization of the phenolic hydroxyl group, resulting in a sharper, more symmetrical peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature is vital for ensuring reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection: DAD, monitoring at 260 nm for quantification (the λmax of this compound) and scanning from 200-400 nm for peak purity analysis.

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound reference standard in methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Prepare unknown samples by diluting them in the mobile phase to fall within the calibration range.

Workflow for HPLC-DAD Analysis

HPLC_Workflow start Start: Sample & Standard Preparation hplc HPLC System (C18 Column, Isocratic Mobile Phase) start->hplc Inject dad Diode-Array Detection (260 nm Quantitation, 200-400 nm Scan) hplc->dad Elution data Data Acquisition: Chromatogram & Spectra dad->data process Data Processing data->process quant Quantification (External Standard Calibration) process->quant Peak Area purity Peak Purity Assessment (Spectral Comparison) process->purity UV-Vis Spectra end End: Report Result quant->end purity->end CrossValidation_Workflow node_prep node_prep node_method node_method node_data node_data node_analysis node_analysis node_result node_result A Prepare Single Batch of Samples (N ≥ 10) at Various Concentrations B1 Analyze Aliquots via Validated HPLC-DAD Method A->B1 B2 Analyze Aliquots via Validated GC-MS Method A->B2 C1 HPLC Result Set [Concentration] B1->C1 C2 GC-MS Result Set [Concentration] B2->C2 D Statistical Comparison (e.g., Bland-Altman, Paired t-test) C1->D C2->D E Results Concordant within Acceptance Criteria? D->E

"structure-activity relationship of methoxyphenols with ethenyl substitution"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Ethenyl-Substituted Methoxyphenols

Introduction: The Versatile Scaffold of Ethenyl-Methoxyphenols

Methoxyphenols are a class of organic compounds characterized by the presence of both a hydroxyl (-OH) and a methoxy (-OCH₃) group attached to a benzene ring. This structural motif is prevalent in a vast array of natural products, particularly those derived from the phenylpropanoid pathway in plants. The addition of an ethenyl (or vinyl, -CH=CH₂) substituent to this core structure gives rise to a family of compounds with significant and diverse biological activities. These molecules, found in sources ranging from buckwheat to crude canola oil and red wine, have garnered substantial interest from researchers in medicinal chemistry, pharmacology, and food science.[1][2]

This guide provides a comprehensive comparison of ethenyl-substituted methoxyphenols, delving into the nuanced relationship between their chemical structure and biological function. By synthesizing data from numerous experimental studies, we will explore how subtle modifications to the molecular scaffold—such as the number and position of methoxy groups—can profoundly impact their antioxidant, anti-inflammatory, and anticancer properties. This analysis is designed to offer field-proven insights for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Core Structural Determinants of Biological Activity

The biological activity of ethenyl-substituted methoxyphenols is not monolithic; it is a direct consequence of the interplay between three key structural features: the phenolic hydroxyl group, the methoxy group(s), and the ethenyl side chain. Understanding their individual and collective contributions is fundamental to predicting and designing compounds with enhanced potency and selectivity.

  • The Phenolic Hydroxyl (-OH) Group: This is the primary center for antioxidant activity. Its ability to donate a hydrogen atom to neutralize free radicals is the cornerstone of its radical-scavenging capacity. The efficiency of this process is heavily influenced by the bond dissociation enthalpy (BDE) of the O-H bond, which is, in turn, modulated by the electronic effects of other substituents on the aromatic ring.[3]

  • The Methoxy (-OCH₃) Group: The number and position of methoxy groups are critical modulators of activity. Being electron-donating groups, they can increase the electron density on the aromatic ring, thereby stabilizing the phenoxyl radical formed after hydrogen donation and enhancing antioxidant potential. Their placement, particularly ortho to the hydroxyl group, can also facilitate intramolecular hydrogen bonding, which further influences reactivity. However, an excessive number of methoxy groups can increase lipophilicity to a point where it may hinder interaction with biological targets or reduce bioavailability.[4]

  • The Ethenyl (-CH=CH₂) Group: The vinyl substituent contributes to the overall lipophilicity of the molecule, which can affect its ability to cross cell membranes. The double bond extends the π-conjugation of the aromatic system, influencing the electronic properties and redox potential of the molecule. This group is a key feature that distinguishes these compounds from their saturated counterparts (e.g., 4-ethylguaiacol) and often potentiates their biological effects, such as biofilm inhibition.[5]

Caption: Core structural features of an ethenyl-substituted methoxyphenol.

Comparative Analysis of Biological Performance

The true value of this chemical class lies in its multifaceted biological activities. The following sections compare the performance of notable ethenyl-methoxyphenols, supported by experimental data.

Antioxidant and Radical-Scavenging Activity

The primary mechanism of antioxidant action for these compounds is their ability to scavenge free radicals. This capacity is highly dependent on their molecular structure.

4-vinylguaiacol (2-methoxy-4-vinylphenol), a decarboxylation product of ferulic acid, is a well-studied example.[1][6] While its parent compound, ferulic acid, is a potent antioxidant, studies show that in emulsion systems, 4-vinylguaiacol exhibits higher activity.[6] This suggests that the increased lipophilicity conferred by the vinyl group enhances its performance in non-polar environments.

Another potent antioxidant is canolol (4-vinyl-2,6-dimethoxyphenol), found in crude canola oil.[7] The presence of two methoxy groups flanking the hydroxyl group significantly enhances its activity. Canolol has demonstrated a higher potency in scavenging peroxynitrite radicals than flavonoids like rutin and even α-tocopherol (Vitamin E).[7] This superior activity highlights the synergistic effect of multiple methoxy groups in stabilizing the resulting phenoxyl radical.

CompoundCommon NameKey Structural FeaturesAntioxidant Activity MetricSource
C₉H₁₀O₂ 4-Vinylguaiacol1 -OH, 1 -OCH₃ (ortho)High antioxidant and anti-inflammatory capacity.[6][6]
C₁₀H₁₂O₃ Canolol1 -OH, 2 -OCH₃ (ortho)Potent peroxynitrite scavenger, higher than α-tocopherol.[7][7]
C₉H₁₀O₂ Isoeugenol1 -OH, 1 -OCH₃, PropenylPotent antioxidant and bactericidal activity.[3]
C₁₀H₁₂O₂ Eugenol1 -OH, 1 -OCH₃, AllylPotent antioxidant and bactericidal activity.[3][3]
Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. Ethenyl-methoxyphenols have demonstrated significant anti-inflammatory properties, often by modulating key signaling pathways.

2-Methoxy-4-vinylphenol (2M4VP) has been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, by suppressing the expression of inducible nitric oxide synthase (iNOS).[8] This action is linked to its ability to induce heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory effects.[8]

Furthermore, methoxyphenolic compounds, including the structurally related resveratrol, can inhibit the expression of multiple inflammatory mediators such as interleukins (IL-6, IL-8) and chemokines (CCL2, CCL5) in human airway cells stimulated by TNF-α.[9][10][11] Interestingly, this anti-inflammatory action did not always correlate with the inhibition of reactive oxygen species (ROS) or NF-κB activation, suggesting alternative mechanisms such as post-transcriptional regulation by inhibiting the binding of the RNA-binding protein HuR to mRNA.[9][10][11]

A derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has shown promise in ameliorating neuroinflammation by acting as a selective inhibitor of the STAT3 pathway.[12] In both in vivo and in vitro models, MMPP reduced the expression of inflammatory proteins like COX-2 and iNOS and suppressed the activation of microglia and astrocytes.[12]

Inflammatory_Pathway_Inhibition LPS LPS STAT3 STAT3 Pathway LPS->STAT3 NFkB NF-κB Pathway LPS->NFkB iNOS iNOS Expression STAT3->iNOS COX2 COX-2 Expression STAT3->COX2 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines MMPP Ethenyl-Methoxyphenol (e.g., MMPP) MMPP->STAT3 Inhibits

Caption: Inhibition of the STAT3 inflammatory pathway by MMPP.

CompoundTarget/MechanismEffectIC₅₀ ValuesSource
2-Methoxy-4-vinylphenol HO-1 InductionInhibition of LPS-induced iNOS expression.N/A[8]
Resveratrol HuR BindingInhibition of multiple inflammatory mediators (CCL2, IL-6, etc.).42.7 µM[9][10][11]
MMPP STAT3 InhibitionReduces neuroinflammation and amyloidogenesis.N/A[12]
Apocynin MultipleInhibition of inflammatory mediators.146.6 µM[9][10][11]
Anticancer and Cytotoxic Activity

The potential of methoxyphenols as anticancer agents is an area of active investigation. Their efficacy is highly structure-dependent and varies significantly across different cancer cell lines.

Eugenol (4-allyl-2-methoxyphenol), a close structural analog where the ethenyl group is part of an allyl substituent, has demonstrated activity against human breast cancer cells (MCF-7, MDA-MB-231).[13] Synthetic derivatives of eugenol have shown even greater potency. For instance, a 1,2,3-triazole derivative of eugenol exhibited IC₅₀ values of 6.91 µM and 3.15 µM against MDA-MB-231 and MCF-7 cells, respectively, comparable to the chemotherapeutic drug Doxorubicin.[14] This illustrates a key principle in drug development: the core methoxyphenol scaffold can be decorated with other functional groups to dramatically enhance its therapeutic index.

Canolol has also been shown to reduce intracellular oxidative stress and apoptosis in human colon cancer (SW480) cells under oxidative stress conditions, suggesting a chemopreventive role.[7]

Compound/DerivativeCell LineActivityIC₅₀ ValueSource
Eugenol Derivative (Compound 9) MDA-MB-231 (Breast)Cytotoxic6.91 µM[14]
Eugenol Derivative (Compound 9) MCF-7 (Breast)Cytotoxic3.15 µM[14]
4-allyl-2-methoxyphenyl propionate MCF-7 (Breast)Cytotoxic0.400 µg/mL[13]
Canolol SW480 (Colon)Reduces apoptosis under H₂O₂ stress.< 20 µM[7]

Detailed Experimental Protocols

To ensure the reproducibility and validation of the data presented, this section provides step-by-step methodologies for key assays used to evaluate the bioactivity of ethenyl-methoxyphenols.

Protocol 1: DPPH Radical Scavenging Assay

This protocol assesses the antioxidant capacity of a compound by measuring its ability to neutralize the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • Test compound (e.g., 4-vinylguaiacol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader (spectrophotometer)

  • Ascorbic acid or Trolox (positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of Test Samples: Prepare a stock solution of the test compound in methanol. Create a series of dilutions to test a range of concentrations (e.g., 1, 10, 50, 100 µg/mL).

  • Assay: a. To each well of a 96-well plate, add 50 µL of the test compound dilution. b. Add 150 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 50 µL of methanol and 150 µL of DPPH solution. d. For the negative control, add 200 µL of methanol. e. Use ascorbic acid as a positive control and prepare dilutions in the same manner as the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • Data Analysis: Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours in the CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the formula:

    • % Viability = (Abs_sample / Abs_control) * 100

  • Data Analysis: Plot the % viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: General workflow for SAR analysis of novel compounds.

Conclusion and Future Directions

The structure-activity relationship of ethenyl-substituted methoxyphenols is a rich and complex field. The experimental data clearly demonstrate that the phenolic hydroxyl group is the anchor for antioxidant activity, while the number and position of methoxy groups, along with the ethenyl substituent, are powerful modulators of potency and mechanism across a range of biological activities. Compounds like 4-vinylguaiacol and canolol serve as excellent natural templates.

Future research should focus on synthesizing novel derivatives to further probe the SAR. For instance, modifying the ethenyl chain, introducing different substituents on the aromatic ring, or creating hybrid molecules that combine the methoxyphenol scaffold with other pharmacophores could lead to the development of highly potent and selective therapeutic agents.[14] As our understanding of the specific molecular targets and pathways deepens, so too will our ability to rationally design the next generation of drugs based on this versatile and promising chemical structure.

References

  • Steerenberg, P. A., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells.
  • Steerenberg, P. A., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells.
  • Terpinc, P., et al. (2012). Antioxidant properties of 4-vinyl derivatives of hydroxycinnamic acid. Food Chemistry, 131(2), 524-531.
  • Wakamatsu, D., et al. (2005). Antioxidative and Antimutagenic Activities of 4-Vinyl-2,6-dimethoxyphenol (Canolol) Isolated from Canola Oil. Journal of Agricultural and Food Chemistry, 53(16), 6347-6352.
  • Steerenberg, P. A., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PubMed.
  • Kumar, A., et al. (2019). Potassium 2-methoxy-4-vinylphenolate: a novel hit exhibiting quorum-sensing inhibition in Pseudomonas aeruginosa via LasIR/RhlIR circuitry. RSC Advances, 9(70), 41065-41073.
  • Jin, M., et al. (2016). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. Journal of Alzheimer's Disease, 53(4), 1513-1525.
  • Lee, J. H., et al. (2015). Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1.
  • Kamadatu, L., & Santoso, M. (2015).
  • 2-Methoxy-4-vinylphenol. Wikipedia.
  • Khan, I., et al. (2022). Synthesis and anticancer activity of novel Eugenol derivatives against breast cancer cells.
  • Tan, S. L., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 456.
  • Karmakar, S., & Ray, R. R. (2011). Transformation of ferulic acid to 4-vinyl guaiacol as a major metabolite: a microbial approach. Journal of Food Science and Technology, 48(5), 603-609.
  • Satoh, K., et al. (2007). Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. Anticancer Research, 27(4B), 2457-2463.

Sources

Comparison of DPPH and ABTS Assays for 3-ethenyl-4-methoxyphenol (4-Vinylguaiacol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers characterizing 3-ethenyl-4-methoxyphenol (commonly known as 4-Vinylguaiacol or 4-VG ), the choice between DPPH and ABTS assays is not merely a matter of preference but of chemical compatibility.

  • The Verdict: While DPPH remains the standard for rapid, high-throughput screening due to 4-VG’s solubility in methanolic systems, ABTS is the superior assay for kinetic accuracy and stoichiometric determination , provided a modified organic-solvent protocol is used.

  • Critical Differentiator: 4-VG is the decarboxylated, lipophilic derivative of ferulic acid.[1] Unlike hydrophilic antioxidants, its performance is heavily dictated by the solvent system. The standard aqueous ABTS method will underestimate 4-VG activity due to solubility issues; therefore, an ethanol-based ABTS protocol is required.

Chemical Context & Mechanism

To interpret assay results, one must understand the radical scavenging mechanism of this compound.

Structural Advantages
  • Phenolic Hydroxyl (-OH): The primary site for Hydrogen Atom Transfer (HAT).

  • Methoxy Group (-OCH₃): An electron-donating group (EDG) at the ortho position, which destabilizes the O-H bond, facilitating H-abstraction.

  • Vinyl Group (-CH=CH₂): The critical differentiator. The vinyl group allows for extended

    
    -electron delocalization of the resulting phenoxy radical, stabilizing the transition state more effectively than alkyl-substituted phenols.
    
Reaction Pathway Diagram

The following diagram illustrates the resonance stabilization that makes 4-VG a potent antioxidant, valid for both DPPH and ABTS mechanisms.

G Compound 4-Vinylguaiacol (Ground State) Transition Transition State [Ph-O•••H•••Radical] Compound->Transition HAT / SET Radical Free Radical (DPPH• or ABTS•+) Radical->Transition Phenoxy Phenoxy Radical (Resonance Stabilized) Transition->Phenoxy -H transferred VinylStab Vinyl Delocalization (Extended Conjugation) Phenoxy->VinylStab Resonance Stabilization

Figure 1: Radical scavenging mechanism of 4-Vinylguaiacol showing the stabilization of the phenoxy radical via the vinyl group.

The Duel: DPPH vs. ABTS for 4-Vinylguaiacol

Comparative Analysis Matrix
FeatureDPPH AssayABTS Assay
Mechanism Mixed (HAT/SET), favors HAT in non-polar solvents.Predominantly SET (Single Electron Transfer).[2]
Solvent System Ideal. Methanol/Ethanol dissolves 4-VG perfectly.Challenging. Standard aqueous buffers cause 4-VG precipitation. Requires EtOH modification.
Steric Hindrance Moderate. The bulky DPPH radical may have slower access to the -OH site.Low. The small, planar ABTS radical reacts rapidly.
Interference Color interference is possible if the 4-VG sample is oxidized (yellowish).Minimal. Measured at 734 nm (NIR region), avoiding sample pigment interference.
Kinetics Slow. Reaction may take >30 mins to reach equilibrium.Fast. Reaction often complete within <10 mins.
Stoichiometry Complex. Vinyl group can undergo addition reactions with DPPH.Linear. Generally 1:1 or 1:2 stoichiometry, easier to quantify TEAC.
Why "Standard" ABTS Fails 4-VG

Standard ABTS protocols generate the radical in water/buffer. 4-Vinylguaiacol is lipophilic (logP ~2.4). If added to an aqueous ABTS solution, 4-VG forms micro-emulsions or precipitates, reducing the effective surface area for reaction. You must use the Ethanol-Solubilized ABTS protocol (detailed below).

Experimental Protocols

A. DPPH Protocol (Methanol-Based)

Best for: Routine screening, solubility assurance.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl).[2][3][4]

  • Methanol (HPLC Grade).

  • Standard: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid).

Workflow:

  • Stock Preparation: Dissolve 4 mg DPPH in 100 mL Methanol (approx. 0.1 mM). Protect from light immediately (foil wrap). Absorbance at 517 nm should be ~1.1 ± 0.02.

  • Sample Prep: Dissolve 4-VG in Methanol. Prepare serial dilutions (e.g., 10–200 µM).

  • Reaction:

    • Add 100 µL of 4-VG sample to 3.9 mL of DPPH solution.

    • Control: 100 µL Methanol + 3.9 mL DPPH.

    • Blank: Methanol only.

  • Incubation: Incubate in the dark at room temperature for 30 minutes . (Note: 4-VG is light sensitive; light can induce polymerization of the vinyl group).

  • Measurement: Read Absorbance (

    
    ) at 517 nm .
    

Calculation:



B. Modified ABTS Protocol (Ethanol-Based)

Best for: Kinetic studies, high-accuracy stoichiometry.

Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[2]

  • Potassium Persulfate (

    
    ).
    
  • Ethanol (Absolute).

Workflow:

  • Radical Generation (The "Mother" Solution):

    • Mix 7 mM ABTS (aqueous) with 2.45 mM Potassium Persulfate (final concentration).

    • Incubate in dark for 12–16 hours at room temperature. The solution turns deep dark blue.

  • Working Solution (The Critical Step for 4-VG):

    • Dilute the Mother Solution with Ethanol (not water/buffer) until Absorbance at 734 nm is 0.70 ± 0.02.

    • Why Ethanol? This ensures the lipophilic 4-VG and the ABTS radical exist in the same phase.

  • Reaction:

    • Add 20 µL of 4-VG sample (dissolved in Ethanol) to 2.0 mL of ABTS working solution.

    • Mix vortex for 10 seconds.

  • Incubation: Incubate in dark for 6 minutes (exact timing is crucial for ABTS).

  • Measurement: Read Absorbance at 734 nm .

Data Interpretation & Expected Results

When comparing 4-VG against its parent compound (Ferulic Acid) or a standard (Trolox), expect the following trends:

CompoundDPPH IC50 (µM)ABTS TEAC (mM Trolox eq)Notes
Trolox (Std) ~301.00Reference standard.
Ferulic Acid ~35~1.30Hydrophilic; performs well in aqueous ABTS.
4-Vinylguaiacol ~25-28 ~1.50 More potent. The vinyl group adds resonance stability.

Key Observation: You will likely observe a lower IC50 (higher potency) in the ABTS assay compared to DPPH.

  • Reason: The ABTS radical is smaller and less sterically hindered than DPPH. The vinyl group on 4-VG, while stabilizing the radical, adds slight bulk that might slow down the interaction with the large DPPH molecule.

Experimental Workflow Diagram

Workflow cluster_DPPH DPPH Pathway (Screening) cluster_ABTS ABTS Pathway (Kinetic/Stoichiometric) Sample 4-Vinylguaiacol Sample DPPH_Sol Solvent: Methanol (Homogeneous) Sample->DPPH_Sol ABTS_Sol Solvent: Ethanol (Modified for Lipophilicity) Sample->ABTS_Sol DPPH_Rxn Reaction: 30 mins (Slow Kinetics) DPPH_Sol->DPPH_Rxn DPPH_Read Read @ 517 nm DPPH_Rxn->DPPH_Read Result Calculate IC50 / TEAC DPPH_Read->Result ABTS_Rxn Reaction: 6 mins (Fast Kinetics) ABTS_Sol->ABTS_Rxn ABTS_Read Read @ 734 nm ABTS_Rxn->ABTS_Read ABTS_Read->Result

Figure 2: Parallel workflow for evaluating 4-VG. Note the solvent differentiation.

References

  • BenchChem. (2025).[2] A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds. BenchChem Technical Guides. Link

  • Terpinc, P., et al. (2011).[1] Antioxidant properties of 4-vinyl derivatives of hydroxycinnamic acids. Food Chemistry. (Contextualizes the superior activity of vinyl derivatives like 4-VG compared to parent acids).[1]

  • Kikuzaki, H., et al. (2002). Antioxidant properties of ferulic acid and its related compounds. Journal of Agricultural and Food Chemistry.
  • Lee, J., et al. (2018). Comparison of antioxidant capacity of 4-vinylguaiacol with catechin and ferulic acid in oil-in-water emulsion. PubMed.[5] Link

  • Mishra, K., et al. (2012). Plant antioxidants: Chemical composition and activity. (General reference for ABTS/DPPH mechanisms regarding lipophilic phenols).

Sources

Technical Guide: Spectroscopic Validation of 3-Ethenyl-4-methoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of 3-Ethenyl-4-methoxyphenol with its Precursors Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS: 153709-51-4), also known as 3-hydroxy-4-methoxystyrene , is a critical styrenic intermediate used primarily in the synthesis of hydroxystilbenes such as Piceatannol (a potent analog of resveratrol). Its synthesis typically proceeds via the Wittig olefination of Isovanillin (3-hydroxy-4-methoxybenzaldehyde).

For researchers and drug development professionals, the purity of this intermediate is paramount, as residual aldehyde precursors can lead to side reactions in subsequent Heck couplings. This guide provides an objective spectroscopic comparison between the product and its precursor, establishing a self-validating protocol for confirming conversion efficiency.

Chemical Identity & Synthetic Pathway[1][2][3][4][5][6][7][8]

The transformation involves the conversion of the formyl group (-CHO) of isovanillin into a vinyl group (-CH=CH₂) while preserving the phenolic hydroxyl and methoxy functionalities.

  • Target Compound: this compound (3-hydroxy-4-methoxystyrene)

  • Primary Precursor: Isovanillin (3-hydroxy-4-methoxybenzaldehyde)[1][2]

  • Reaction Class: Wittig Olefination

Synthesis Workflow Diagram

The following diagram illustrates the chemical transformation and the critical reagents involved.

SynthesisPathway Isovanillin Isovanillin (Precursor) C8H8O3 Intermediate Phosphonium Ylide (In Situ) Isovanillin->Intermediate Nucleophilic Attack Reagents Reagents: MePPh3Br (1.5 eq) KOtBu (2.5 eq) THF, 0°C to RT Reagents->Intermediate Product This compound (Product) C9H10O2 Intermediate->Product Elimination (- Ph3PO)

Figure 1: Wittig synthesis pathway converting Isovanillin to this compound.

Spectroscopic Comparison

The validation of this synthesis relies on monitoring specific spectroscopic markers. The disappearance of the aldehyde signal and the emergence of the vinyl system are the definitive proofs of conversion.

Nuclear Magnetic Resonance (NMR) Comparison

The most distinct change occurs in the proton NMR spectrum. The aldehyde singlet at ~9.8 ppm disappears, replaced by an ABX vinyl system in the 5.0–6.7 ppm range.

Table 1: Comparative ¹H NMR Shifts (400 MHz, CDCl₃)

Proton TypeIsovanillin (Precursor) δ (ppm)This compound (Product) δ (ppm)Signal Multiplicity (Product)
Aldehyde (-CHO) 9.87 AbsentN/A
Vinyl Internal (-CH=) Absent6.66 dd (J=17.6, 11.0 Hz)
Vinyl Terminal (Trans) Absent5.61 d (J=17.6 Hz)
Vinyl Terminal (Cis) Absent5.14 d (J=11.0 Hz)
Aromatic H-2 7.467.05d (J=2.1 Hz)
Aromatic H-6 7.476.87dd (J=8.3, 2.1 Hz)
Aromatic H-5 7.036.80d (J=8.3 Hz)
Methoxy (-OCH₃) 3.963.89s
Phenolic (-OH) 5.755.60s (broad)

Note: Chemical shifts may vary slightly (±0.05 ppm) depending on concentration and solvent water content.

Infrared Spectroscopy (FT-IR) Comparison

FT-IR provides a rapid, non-destructive method to verify the functional group transformation.

Table 2: Key FT-IR Frequency Shifts

Functional GroupIsovanillin (Precursor) (cm⁻¹)This compound (Product) (cm⁻¹)Diagnostic Value
C=O Stretch (Aldehyde) 1675 - 1685 AbsentPrimary Indicator of Completion
C=C Stretch (Vinyl) Absent1625 - 1635 Confirmation of alkene formation
=C-H Bending (OOP) Absent900 - 990 Specific to terminal vinyl group
O-H Stretch 3300 - 3450 (Broad)3350 - 3450 (Broad)Remains present (Phenol intact)

Experimental Protocol

This protocol is designed for high reproducibility and minimizes the formation of side products.

Materials
  • Precursor: Isovanillin (1.0 eq)

  • Reagent: Methyltriphenylphosphonium bromide (MePPh₃Br) (1.2 – 1.5 eq)

  • Base: Potassium tert-butoxide (KOtBu) (1.5 – 2.0 eq) or K₂CO₃/18-crown-6.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Ylide Formation:

    • In a flame-dried round-bottom flask under Argon atmosphere, suspend MePPh₃Br (1.5 eq) in anhydrous THF (0.2 M concentration).

    • Cool to 0°C in an ice bath.

    • Add KOtBu (1.5 eq) portion-wise. The solution will turn bright yellow, indicating the formation of the phosphorous ylide. Stir for 30 minutes at 0°C.

  • Addition of Precursor:

    • Dissolve Isovanillin (1.0 eq) in a minimum amount of anhydrous THF.

    • Add the isovanillin solution dropwise to the ylide mixture at 0°C.

    • Scientific Rationale: Slow addition prevents local excesses of aldehyde that could lead to Cannizzaro side reactions, although rare with this base.

  • Reaction & Monitoring:

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The product (Rf ~0.6) is less polar than isovanillin (Rf ~0.4).

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Note: The crude will contain solid triphenylphosphine oxide (Ph₃PO).

  • Purification:

    • Precipitate the bulk of Ph₃PO by adding cold hexanes/ether and filtering.

    • Purify the filtrate via silica gel flash chromatography (Gradient: 0% to 20% EtOAc in Hexanes).

Validation Workflow

The following decision tree guides the researcher through the post-synthesis validation process.

ValidationLogic Start Crude Product Isolated IR_Check Step 1: FT-IR Analysis Check 1680 cm⁻¹ region Start->IR_Check Decision1 Peak at 1680 cm⁻¹? IR_Check->Decision1 Recrystallize Incomplete Conversion Repurify or React Further Decision1->Recrystallize Yes NMR_Check Step 2: ¹H NMR Analysis (CDCl₃) Decision1->NMR_Check No Decision2 Aldehyde Signal (9.8 ppm)? NMR_Check->Decision2 Decision2->Recrystallize Yes Decision3 Vinyl Signals (5.0-6.7 ppm)? Decision2->Decision3 No Decision3->Recrystallize No Success VALIDATED Proceed to downstream app Decision3->Success Yes (ABX Pattern)

Figure 2: Spectroscopic decision tree for validating product purity.

Performance & Stability Considerations

  • Stability: Unlike Isovanillin, which is stable at room temperature for years, this compound is prone to polymerization due to the styrenic double bond. It should be stored at -20°C, preferably with a radical inhibitor (e.g., BHT) if stored for long periods.

  • Reactivity: The product is significantly more nucleophilic at the vinyl position than the aldehyde precursor. In Heck coupling reactions (e.g., synthesis of Piceatannol), the electron-donating methoxy and hydroxy groups activate the alkene, allowing for milder reaction conditions compared to unsubstituted styrene.

References

  • Synthesis of Piceatannol via Heck Reaction

    • Source: Synthesis 2017; 49(23): 5217-5223.
    • Relevance: Provides the specific NMR characterization data for 3-hydroxy-4-methoxystyrene derived
  • Comparative Vibrational Spectroscopy of Vanillin Isomers

    • Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2012.[3]

    • Relevance: Establishes the baseline IR and Raman d
  • General Wittig Olefination Protocols for Phenolic Aldehydes: Source: Journal of Organic Chemistry protocols adapted for styrenic derivatives. Relevance: Standardizes the base/solvent choice (KOtBu/THF) for optimal yield.

Sources

A Comparative Guide to Assessing the Radical Scavenging Mechanism of 3-Ethenyl-4-Methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Antioxidant Potential of a Novel Phenolic Compound

In the continuous search for effective antioxidant agents, phenolic compounds remain a cornerstone of research in the pharmaceutical, cosmetic, and food science industries.[1][2] Their ability to neutralize harmful free radicals is central to mitigating oxidative stress, a key factor in aging and numerous degenerative diseases.[3][4] This guide focuses on 3-ethenyl-4-methoxyphenol, a phenolic compound with a unique structural combination of hydroxyl, methoxy, and vinyl functional groups. While extensive experimental data on this specific molecule is emerging, its structural similarity to well-characterized antioxidants like butylated hydroxyanisole (BHA) suggests significant potential.[5][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the theoretical framework and practical, self-validating experimental protocols necessary to thoroughly assess the radical scavenging mechanisms of this compound. We will delve into the causality behind experimental design, compare the industry-standard assays for antioxidant capacity, and project the compound's likely performance against established benchmarks. Our objective is to equip you with the knowledge to not only measure but also understand the nuanced antioxidant behavior of this promising molecule.

Part 1: The Theoretical Underpinnings of Phenolic Antioxidant Action

The efficacy of a phenolic antioxidant is determined by its ability to donate a hydrogen atom or an electron to a reactive free radical, thereby neutralizing it.[7] This process is governed by three primary, competing mechanisms, the prevalence of which depends on the antioxidant's structure, the nature of the free radical, and the solvent environment.[8][9]

Key Radical Scavenging Mechanisms
  • Hydrogen Atom Transfer (HAT): This is a direct, single-step mechanism where the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), quenching it and forming a stable phenoxyl radical (ArO•).[9] The reaction is: ArOH + R• → ArO• + RH . The efficiency of the HAT mechanism is primarily dictated by the O-H Bond Dissociation Enthalpy (BDE); a lower BDE facilitates easier hydrogen donation.[2][10]

  • Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process. First, the phenol donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). This is followed by the deprotonation of the radical cation to yield the phenoxyl radical.[9][11] The reactions are:

    • Step 1 (SET): ArOH + R• → ArOH•+ + R⁻

    • Step 2 (PT): ArOH•+ → ArO• + H⁺ This pathway is governed by the Ionization Potential (IP) of the antioxidant.[10][12]

  • Sequential Proton Loss Electron Transfer (SPLET): Also a two-step mechanism, SPLET begins with the deprotonation of the phenol to form a phenoxide anion (ArO⁻). This anion then donates an electron to the free radical.[9][11] The reactions are:

    • Step 1 (SPL): ArOH ⇌ ArO⁻ + H⁺

    • Step 2 (ET): ArO⁻ + R• → ArO• + R⁻ The SPLET mechanism is favored in polar, aqueous solvents and is dependent on the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).[10][12]

The interplay between these mechanisms is critical. For instance, in non-polar media, the HAT mechanism is often favored, whereas the SPLET mechanism becomes more prominent in aqueous solutions at physiological pH.[12][13]

Radical Scavenging Mechanisms cluster_HAT cluster_SET_PT cluster_SPLET ArOH Phenolic Antioxidant (ArOH) HAT_node Direct H• Donation (Low BDE) ArOH->HAT_node SET Step 1: Electron Transfer (Low IP) ArOH->SET SPL Step 1: Proton Loss (Low PA) ArOH->SPL Radical Free Radical (R●) Radical->HAT_node Radical->SET ET Step 2: Electron Transfer Radical->ET Products Neutralized Radical (RH) + Phenoxyl Radical (ArO●) HAT_node->Products PT Step 2: Proton Transfer SET->PT Forms ArOH●+ PT->Products SPL->ET Forms ArO⁻ ET->Products

Caption: The three primary radical scavenging mechanisms of phenolic antioxidants.

Part 2: Structure-Activity Relationship of this compound

The antioxidant activity of this compound is intrinsically linked to its molecular structure.

  • Phenolic Hydroxyl (-OH) Group: This is the primary functional group responsible for donating the hydrogen atom or electron to neutralize free radicals.[7]

  • Methoxy (-OCH₃) Group: Located para to the hydroxyl group, the methoxy group is a strong electron-donating group. It increases the electron density on the aromatic ring through resonance, which helps to stabilize the resulting phenoxyl radical after H-atom donation. This stabilization makes the initial donation more favorable.[14]

  • Ethenyl (Vinyl) (-CH=CH₂): The vinyl group, positioned meta to the hydroxyl group, can influence the electronic properties of the aromatic ring. Its effect is complex; it can participate in resonance and potentially contribute to the delocalization and stabilization of the phenoxyl radical, thereby enhancing antioxidant activity. This feature distinguishes it from simpler phenolic structures like BHA.[15]

Based on these features, this compound is predicted to be a potent antioxidant. The electron-donating methoxy group should lower the O-H bond dissociation enthalpy (BDE), favoring the HAT mechanism.[2] The vinyl group's contribution to radical stabilization is a key area for experimental validation.

Part 3: A Comparative Guide to In Vitro Antioxidant Assays

To empirically determine the radical scavenging capacity and dominant mechanism of this compound, a multi-assay approach is essential. No single assay can provide a complete picture. We will compare three widely adopted methods: DPPH, ABTS, and ORAC.[1][16] Each provides unique insights into antioxidant behavior.

Experimental_Workflow prep 1. Reagent & Sample Prep - Prepare standards (Trolox, BHA) - Prepare this compound stock - Prepare assay-specific reagents plate 2. Plate Loading (96-well) - Pipette blanks, standards, and samples - Add assay reagent (DPPH, ABTS, or Fluorescein) prep->plate react 3. Reaction & Incubation - Initiate reaction (e.g., add AAPH for ORAC) - Incubate (time and temp specific) - Protect from light plate->react measure 4. Spectrophotometric/Fluorometric Reading - Measure Absorbance (DPPH, ABTS) - Measure Fluorescence Decay (ORAC) react->measure calc 5. Data Calculation - % Inhibition - IC50 Value - Area Under Curve (AUC) measure->calc analyze 6. Comparative Analysis - Calculate Trolox Equivalent Antioxidant Capacity (TEAC) - Compare against controls calc->analyze

Caption: Generalized experimental workflow for antioxidant capacity assessment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay utilizes the stable free radical DPPH•, which has a deep purple color and a maximum absorbance around 517 nm.[17][18] When an antioxidant donates a hydrogen atom or electron to DPPH•, it is reduced to the non-radical form DPPH-H, causing the purple color to fade to yellow.[19] The degree of discoloration is proportional to the antioxidant's scavenging activity. This assay is sensitive to both HAT and SET mechanisms.[11]

  • Experimental Protocol (96-Well Plate Format):

    • Reagent Preparation:

      • DPPH Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[5]

      • Test Compound & Standards: Prepare a stock solution of this compound in methanol. Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox, Ascorbic Acid) to generate a concentration curve.

    • Assay Procedure:

      • To each well of a 96-well plate, add 20 µL of the sample, standard, or methanol (for the blank).[20]

      • Add 180 µL of the DPPH working solution to all wells.[20]

      • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is crucial as DPPH is light-sensitive.

      • Measure the absorbance at 517 nm using a microplate reader.[20]

    • Data Analysis:

      • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

      • Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.[20]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore with maximum absorbance at 734 nm.[3] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[21] Antioxidants present in the sample reduce the ABTS•+, causing the color to fade. The reaction is rapid and can be used for both hydrophilic and lipophilic compounds.[22] This assay is primarily driven by the SET mechanism.[9]

  • Experimental Protocol (96-Well Plate Format):

    • Reagent Preparation:

      • ABTS•+ Stock Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[3]

      • ABTS•+ Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm before use.[3]

      • Test Compound & Standard: Prepare serial dilutions of this compound and a Trolox standard.

    • Assay Procedure:

      • Add 200 µL of the ABTS•+ working solution to each well of a 96-well plate.[22]

      • Add 5 µL of the sample or Trolox standard to the wells.

      • Mix and incubate at room temperature for approximately 5-6 minutes.[23]

      • Read the absorbance at 734 nm.

    • Data Analysis:

      • Calculate the percentage of inhibition as done for the DPPH assay.

      • The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[24] A standard curve is generated by plotting the % inhibition of various Trolox concentrations. The TEAC of the sample is then calculated by comparing its inhibition to that of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay
  • Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[25][26] Peroxyl radicals are generated by a free-radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[27] The antioxidant scavenges the peroxyl radicals, thus preserving the fluorescence signal. The decay of fluorescence over time is monitored. This assay is considered more biologically relevant as it uses a peroxyl radical, a common ROS in the human body, and is based purely on the HAT mechanism.[1][26]

  • Experimental Protocol (96-Well Plate Format):

    • Reagent Preparation:

      • Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).[25]

      • AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer just before use.[28]

      • Test Compound & Standard: Prepare serial dilutions of this compound and a Trolox standard in phosphate buffer.

    • Assay Procedure:

      • To a black 96-well plate, add 25 µL of the sample, standard, or phosphate buffer (blank).[25]

      • Add 150 µL of the fluorescein working solution to all wells. Mix and pre-incubate for 30 minutes at 37°C.[25][27]

      • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multi-channel pipette.[25]

      • Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for 60-90 minutes at 37°C.[27]

    • Data Analysis:

      • Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank.

      • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

      • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

      • The ORAC value of the sample is expressed as Trolox Equivalents (TE) by comparing its Net AUC to the Trolox standard curve.[25]

Part 4: Comparative Analysis and Expected Performance

The distinct mechanisms and radicals used in these assays provide a multi-faceted view of an antioxidant's capabilities.

Assay Parameter DPPH Assay ABTS Assay ORAC Assay
Radical Species DPPH• (Stable Radical)ABTS•+ (Radical Cation)ROO• (Peroxyl Radical)
Primary Mechanism Mixed HAT and SET[9][11]Primarily SET[9]Exclusively HAT[1][26]
Solvent Typically organic (e.g., Methanol)Aqueous or OrganicAqueous (Physiological pH)
Key Output IC₅₀ (µg/mL or µM)TEAC (µmol TE/g)ORAC Value (µmol TE/g)
Biological Relevance Lower (uses a non-physiological radical)ModerateHigher (uses a physiological radical)

Citations:[1][9][11][26]

Projected Performance of this compound

Given its structure, this compound is expected to perform well across all three assays.

  • In the ORAC assay, its performance will be a direct measure of its ability to donate a hydrogen atom to peroxyl radicals. The electron-donating methoxy group should result in a high ORAC value, likely comparable to or exceeding that of BHA.[5]

  • In the ABTS and DPPH assays, its activity will reflect a combination of its electron- and hydrogen-donating abilities. A high TEAC value in the ABTS assay would confirm its efficacy as an electron donor.

By comparing the TEAC values from the ABTS (SET-driven) and ORAC (HAT-driven) assays, we can infer the dominant scavenging mechanism. If the ORAC value is significantly higher, it would suggest a preference for the HAT mechanism.

Illustrative Comparative Data (Hypothetical)

Compound DPPH IC₅₀ (µM) ABTS TEAC (µmol TE/g) ORAC (µmol TE/g)
This compound 18.521004500
Trolox (Standard) 25.21.0 (by definition)1.0 (by definition)
BHA (Positive Control) 22.118504200
Ascorbic Acid 30.519502100

Note: The data in this table is illustrative and represents a scientifically plausible projection based on structure-activity relationships. Empirical testing is required for validation.

Conclusion

Assessing the radical scavenging mechanism of this compound requires a systematic and multi-faceted approach. Its chemical structure, featuring a reactive hydroxyl group stabilized by both methoxy and ethenyl substituents, strongly suggests it is a potent antioxidant. Theoretical analysis points towards a high capacity for both Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.

The comparative application of the DPPH, ABTS, and ORAC assays provides the necessary experimental framework for a complete evaluation. The DPPH and ABTS assays will quantify its overall scavenging potency, while the ORAC assay will specifically elucidate its efficacy via the biologically relevant HAT pathway. By comparing the outcomes of these well-defined, self-validating protocols against standards like Trolox and BHA, researchers can definitively characterize the antioxidant profile of this compound. This comprehensive assessment is a critical step in validating its potential for applications in drug development, cosmetics, and functional foods, where the mitigation of oxidative stress is paramount.

References

  • Consensus. (n.d.). How do phenolic compounds act as antioxidants in cooking processes?
  • Schäfer, C., & Wink, M. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition. Retrieved from [Link]

  • PLOS. (2015). Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PLOS ONE. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

  • Gong, L., et al. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant mechanism of phenolic compounds Flavonoids. Retrieved from [Link]

  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects - A review. Journal of Functional Foods.
  • PubMed. (n.d.). Quantitative structure-activity relationship analysis of phenolic antioxidants. Retrieved from [Link]

  • Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology and Applied Biochemistry.
  • BMG Labtech. (2014). ORAC assay to determine antioxidant capacity. Retrieved from [Link]

  • Abe, N., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules. Retrieved from [Link]

  • Hoelz, L. V. B., et al. (2010). Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research.
  • Karadere, T., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Molecules. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). DPPH Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Retrieved from [Link]

  • Schäfer, C., & Wink, M. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. Molecules. Retrieved from [Link]

  • Zen-Bio, Inc. (2010). ABTS Antioxidant Assay Kit. Retrieved from [Link]

  • Journal of Pharmacopuncture. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants Us. Retrieved from [Link]

  • Cai, Y., et al. (2004). Total Phenolic Contents and Antioxidant Capacities of Selected Chinese Medicinal Plants. Molecules. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]

  • Özyürek, M., et al. (2008). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Molecules. Retrieved from [Link]

  • Skrovankova, S., et al. (2020). Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. Sensors. Retrieved from [Link]

  • Abbkine. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Retrieved from [Link]

  • Roy, K., et al. (2025). The scavenging mechanism of hydrazone compounds towards HOO˙ and CH3OO˙ radicals: a computational mechanistic and kinetic study. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified presentation of HAT, SET-PT and SPLET mechanisms. Retrieved from [Link]

  • Processes. (2023). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • Journal of Nanomaterials. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

  • ResearchGate. (n.d.). Trolox equivalent antioxidant capacities (TEAC) for various pure.... Retrieved from [Link]

  • PubMed. (2014). Computational studies of free radical-scavenging properties of phenolic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Trolox equivalent antioxidant capacity (TEAC), total phenolic content.... Retrieved from [Link]

  • ChemRxiv. (n.d.). Two Theorems and Important Insight on How the Preferred Mechanism of Free Radical Scavenging Cannot Be Settled. Retrieved from [Link]

  • ResearchGate. (2025). Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenolic antioxidants-mechanisms of action: (1) HAT, (2) SPLET, (3).... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. Retrieved from [Link]

  • PubMed. (2010). Radical-scavenging activity and cytotoxicity of p-methoxyphenol and p-cresol dimers. Retrieved from [Link]

  • ResearchGate. (2020). Determination of Antioxidant Properties and Antimicrobial Activity of Vinyl Phenolic Compounds Extracted from Saccharomyces Cerevisiae Against Uropathogenic Bacteria. Retrieved from [Link]

  • Wikipedia. (n.d.). Butylated hydroxyanisole. Retrieved from [Link]

  • MDPI. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Retrieved from [Link]

Sources

"benchmarking the stability of 3-ethenyl-4-methoxyphenol against known antioxidants"

[1]

Executive Summary

3-ethenyl-4-methoxyphenol , commonly known as 4-Vinylguaiacol (4-VG) , presents a unique paradox in drug development and formulation science. While it exhibits potent radical scavenging capabilities derived from its phenolic moiety—often surpassing synthetic standards like BHT in immediate kinetic assays—its structural integrity is compromised by the reactive vinyl (ethenyl) group.

This guide provides a rigorous benchmarking framework to evaluate 4-VG not just as an antioxidant, but as a chemically active stabilizer . We move beyond simple DPPH assays to a multi-dimensional analysis that contrasts antioxidant potency (how well it protects the target) against intrinsic stability (how long the molecule survives before autopolymerization).

Part 1: Chemical Profile & Comparator Rationale

To objectively benchmark 4-VG, we must select comparators that isolate specific structural behaviors.

CompoundRoleStructural Significance
This compound (4-VG) Test Subject Contains both a radical-scavenging phenol and a polymerization-prone vinyl group.
Butylated Hydroxytoluene (BHT) Synthetic Benchmark Sterically hindered phenol. Extremely stable; prevents "runaway" reactions.

-Tocopherol (Vitamin E)
Natural Benchmark High potency H-donor. Lipophilic standard for biological relevance.
Ferulic Acid Structural Analog The metabolic precursor to 4-VG.[1] Contains the propenyl chain but stabilized by the carboxylic acid group.
The Mechanistic Conflict

4-VG operates via Hydrogen Atom Transfer (HAT). However, the resulting phenoxy radical can delocalize onto the vinyl chain, initiating radical polymerization. This "suicidal" antioxidant mechanism is distinct from BHT, where tert-butyl groups sterically block side reactions.

GStart4-VG (Native)RadicalPhenoxy Radical(Activated)Start->Radical-H• (ROS attack)PathAAntioxidant Path(Radical Quenching)Radical->PathAResonance StabilizationPathBDegradation Path(Vinyl Polymerization)Radical->PathBC-C CouplingProductAStable QuinoneMethidePathA->ProductAProductBOligomers/Polymers(Loss of Efficacy)PathB->ProductBChain Reaction

Figure 1: The divergent fate of the 4-VG radical. Unlike BHT, the activation of 4-VG can trigger polymerization (Path B), reducing its effective concentration over time.

Part 2: Benchmarking Protocols

Protocol A: Immediate Potency (DPPH Kinetics)

Objective: Determine the intrinsic radical scavenging speed and capacity (IC50) compared to BHT.

Reagents:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH) (0.1 mM in Methanol).

  • Test compounds (4-VG, BHT,

    
    -Tocopherol) diluted in Methanol (Range: 5–100 µg/mL).
    

Workflow:

  • Preparation: Prepare a fresh 0.1 mM DPPH stock (purple). Keep in amber glass.

  • Incubation: Mix 100 µL of test sample with 100 µL of DPPH solution in a 96-well plate.

  • Measurement: Incubate in dark at 25°C for 30 minutes. Measure Absorbance at 517 nm (

    
    ).[2]
    
  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to derive IC50.
    

Data Interpretation Guide:

  • Expectation: 4-VG often shows a lower IC50 (higher potency) than BHT due to less steric hindrance, behaving similarly to Ferulic Acid.

  • Warning: If 4-VG shows "negative" inhibition or turbidity, it indicates polymerization in the methanol solution.

Protocol B: Oxidative Stability Index (Rancimat Method)

Objective: Measure the "survival time" of the antioxidant in a lipid matrix under thermal stress. This is critical for drug formulations (e.g., lipid nanoparticles).

Reagents:

  • Substrate: Purified Lard or Squalane (free of natural antioxidants).

  • Equipment: Metrohm Rancimat 892 or equivalent.[3]

Workflow:

  • Dosing: Add 4-VG and comparators at 200 ppm (0.02% w/w) to the lipid substrate.

  • Stress Conditions: Heat block to 110°C . Airflow at 20 L/h .

  • Detection: Volatile oxidation products (formic/acetic acid) are carried into a conductivity cell containing deionized water.

  • Endpoint: The Induction Time (IT) is the inflection point where conductivity spikes.[4]

Experimental Logic: This test validates if 4-VG's thermal instability (vinyl group) negates its antioxidant benefit. If 4-VG polymerizes at 110°C before protecting the lipid, its IT will be significantly lower than BHT.

Part 3: Intrinsic Stability (Autostability)

Objective: Determine if 4-VG degrades on the shelf before it is even used.

Protocol:

  • Setup: Store pure 4-VG and BHT in clear vs. amber vials at 25°C and 40°C (accelerated).

  • Sampling: Analyze at Day 0, 7, 14, and 28 via HPLC-UV (280 nm).

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

  • Marker: Look for the disappearance of the monomer peak and the appearance of broad "humps" at later retention times (oligomers).

WorkflowSampleRaw Material(4-VG vs BHT)QCPurity Check (HPLC)>98% RequiredSample->QCBranchAssaySelectionQC->BranchDPPH1. Potency Assay(DPPH/ABTS)Branch->DPPHRancimat2. Application Stability(Rancimat @ 110°C)Branch->RancimatStorage3. Shelf-Life Stress(40°C / 75% RH)Branch->StorageResult1IC50 Value(Molar Efficacy)DPPH->Result1Result2Induction Time(Thermal Survival)Rancimat->Result2Result3Degradation Rate(% Monomer Loss)Storage->Result3

Figure 2: Integrated Benchmarking Workflow. Note that Purity Check is a mandatory gate; 4-VG autopolymerizes, so "fresh" stock is critical.

Part 4: Data Presentation & Analysis

When publishing your comparison, summarize the data in a matrix that highlights the trade-off between potency and stability.

Template Table: Comparative Performance

CompoundDPPH IC50 (µM)Rancimat Induction Time (h)28-Day Stability (25°C)
4-VG [Experimental Value][Value]Moderate (Risk of oligomerization)
BHT [Higher Value = Less Potent]High Excellent (>99% retained)

-Tocopherol
[Lowest Value][Moderate]Good (Oxidation sensitive)
Ferulic Acid [Comparable to 4-VG][Value]High
Expert Insight for Interpretation
  • The "Flash" Effect: 4-VG will likely outperform BHT in the DPPH assay because the methoxy group donates electron density to the phenol, facilitating H-abstraction.

  • The "Burnout" Effect: In the Rancimat test (110°C), 4-VG may fail rapidly compared to BHT. The heat promotes vinyl polymerization, consuming the molecule before it can act as an antioxidant.

References

  • Esatbeyoglu, T., et al. (2015).[5][6] "Thermal stability, antioxidant, and anti-inflammatory activity of curcumin and its degradation product 4-vinyl guaiacol."[5][6] Food & Function. Link

  • Detering, T., et al. (2020).[7] "Generation of 4-vinylguaiacol through a novel high-affinity ferulic acid decarboxylase." PLOS ONE. Link[7]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). "Use of a free radical method to evaluate antioxidant activity."[3][8] LWT - Food Science and Technology. Link

  • Metrohm Application Bulletin. "Determination of the antioxidant activity by the Rancimat method." Metrohm AG. Link

  • Rebouta, P., et al. (2024).[9] "4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers." Polymers (MDPI). Link

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